BDM31827
Description
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Properties
Molecular Formula |
C37H52ClN3O10S |
|---|---|
Molecular Weight |
766.3 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21?,22-,23+,27+,28-,29+,33+,36+,37+/m1/s1 |
InChI Key |
LJFFDOBFKICLHN-SVMDFPMXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)S)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
No Information Available for BDM31827
A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated BDM31827. Consequently, it is not possible to provide an in-depth technical guide on its mechanism of action, quantitative data, or associated experimental protocols as requested.
The lack of information suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this is a misnomer or an incorrect designation.
Without any data on the biological activity, molecular targets, or signaling pathways of this compound, the core requirements of the request, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company that has designated this identifier. Should information on this compound become publicly available in the future, a detailed analysis based on the provided specifications can be conducted.
BDM31827 as a PTP1B Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. Overexpression or increased activity of PTP1B leads to the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[1][2] Similarly, PTP1B negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2).[3] Consequently, the discovery and development of potent and selective PTP1B inhibitors are of significant interest in the pharmaceutical industry. This technical guide provides an in-depth overview of the core principles behind PTP1B inhibition, focusing on the hypothetical inhibitor BDM31827. While specific data for this compound is not publicly available, this document will utilize established knowledge of other PTP1B inhibitors to present representative data, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatases (PTPs) are a superfamily of enzymes that catalyze the removal of phosphate groups from tyrosine residues on proteins, a process that is crucial for the regulation of a myriad of cellular processes. PTP1B, a non-receptor tyrosine phosphatase, is predominantly localized to the endoplasmic reticulum. Its role as a key negative regulator of both insulin and leptin signaling pathways positions it as a highly validated target for the treatment of metabolic diseases.[1][4] Inhibition of PTP1B is expected to enhance and prolong the signaling cascades initiated by insulin and leptin, thereby improving glucose homeostasis and reducing appetite.
Mechanism of Action of PTP1B Inhibitors
PTP1B inhibitors primarily function by binding to the enzyme's active site, preventing the dephosphorylation of its target substrates.[1] The active site of PTP1B is highly conserved and contains a critical cysteine residue essential for its catalytic activity. Inhibitors are designed to interact with this active site, often mimicking the phosphotyrosine substrate. The development of selective inhibitors is challenging due to the high degree of conservation among the active sites of different PTPs. Therefore, a key aspect of drug development in this area is to achieve selectivity for PTP1B over other closely related phosphatases to minimize off-target effects.
Signaling Pathways Regulated by PTP1B
Insulin Signaling Pathway
Insulin binding to the insulin receptor (IR) triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate downstream signaling cascades, most notably the PI3K-Akt pathway, leading to glucose uptake and glycogen synthesis. PTP1B acts as a brake on this pathway by dephosphorylating both the activated IR and IRS proteins, thus terminating the insulin signal.[1][5]
Leptin Signaling Pathway
Leptin, a hormone primarily secreted by adipose tissue, regulates energy balance by signaling to the hypothalamus. Leptin binds to its receptor (LepR), leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 phosphorylates downstream signal transducers and activators of transcription (STATs), which then translocate to the nucleus to regulate gene expression related to appetite and energy expenditure. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3]
Quantitative Data for PTP1B Inhibitors
The potency and efficacy of PTP1B inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table presents hypothetical data for this compound, alongside known values for other PTP1B inhibitors for comparative purposes.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity vs. TCPTP |
| This compound (Hypothetical) | 0.5 | 0.2 | Competitive | >50-fold |
| Suramin | 3.1 | - | Non-competitive | Low |
| Ursolic Acid | 3.6 | - | Competitive | Moderate |
| RK-682 | 10.4 | - | Competitive | Moderate |
Note: The data for this compound is illustrative. TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity against it is a key parameter.
Experimental Protocols
PTP1B Enzymatic Assay
This assay is fundamental for determining the inhibitory activity of a compound against PTP1B.
Objective: To measure the in vitro inhibition of PTP1B by this compound.
Principle: The assay utilizes a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol (pNP). The formation of pNP can be quantified spectrophotometrically at 405 nm. The rate of pNP production is proportional to PTP1B activity.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).
-
Add 80 µL of assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Insulin Receptor Phosphorylation Assay
This assay evaluates the ability of an inhibitor to enhance insulin signaling in a cellular context.
Objective: To determine the effect of this compound on insulin-stimulated IR phosphorylation in a cell line (e.g., HepG2 or CHO-IR).
Principle: Cells are treated with the inhibitor and then stimulated with insulin. The level of IR phosphorylation is then measured, typically using an ELISA-based method or Western blotting with a phospho-specific antibody. An effective PTP1B inhibitor will lead to increased and sustained IR phosphorylation.
Materials:
-
HepG2 or CHO-IR cells
-
Cell culture medium and supplements
-
Insulin
-
Test compound (this compound)
-
Lysis buffer
-
Antibodies: anti-phospho-IR and total IR
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin for 10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Quantify the level of phosphorylated IR and total IR using Western blot or ELISA.
-
Normalize the phosphorylated IR signal to the total IR signal.
-
Analyze the dose-dependent effect of this compound on insulin-stimulated IR phosphorylation.
Conclusion
While specific details on this compound remain to be publicly disclosed, the established role of PTP1B in metabolic regulation provides a strong rationale for the development of inhibitors in this class. The technical framework presented here, including the understanding of the relevant signaling pathways, standardized quantitative metrics, and robust experimental protocols, forms the foundation for the evaluation of any novel PTP1B inhibitor. Future research on this compound would likely involve the application of these methodologies to fully characterize its potency, selectivity, and cellular activity, ultimately determining its potential as a therapeutic agent for metabolic diseases.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insulin signaling and its application [frontiersin.org]
BDM31827 structure and chemical properties
A comprehensive search of publicly accessible scientific databases, chemical registries, and patent literature has yielded no specific information for a compound designated "BDM31827." This suggests that "this compound" may be an internal research code, a compound that has not yet been disclosed in published literature, or a designation that is not widely recognized in the public domain.
Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, or visualizations, for a compound with this identifier at this time.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or research group that has assigned the "this compound" identifier. Without further context or an alternative public-facing name, no technical details can be provided.
The Role of β-Arrestin Biased GLP-1R Agonism in Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucagon-like peptide-1 receptor (GLP-1R) agonists are established therapeutics for type 2 diabetes, primarily functioning by potentiating glucose-stimulated insulin secretion. Traditionally, their action has been attributed to G-protein-mediated cyclic AMP (cAMP) production. However, emerging evidence highlights the critical role of β-arrestin signaling in the GLP-1R pathway, leading to the development of "biased" agonists that preferentially activate either G-protein or β-arrestin pathways. This technical guide delves into the role of β-arrestin biased GLP-1R agonists, with a focus on their impact on insulin signaling pathways. While specific data for the compound BDM31827 is not publicly available, this document will utilize data from well-characterized β-arrestin biased GLP-1R agonists to elucidate the core principles and methodologies in this area of research. The guide will cover the molecular mechanisms, provide a summary of quantitative data, detail key experimental protocols, and present signaling pathways and workflows as Graphviz diagrams.
Introduction to GLP-1R Signaling and Biased Agonism
The GLP-1R is a class B G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, the central nervous system, and other tissues. Upon binding of its endogenous ligand, GLP-1, the receptor undergoes a conformational change that triggers downstream signaling. The canonical pathway involves the activation of the Gαs subunit, leading to adenylyl cyclase activation and a subsequent increase in intracellular cAMP. This cAMP surge activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion.
Beyond this canonical G-protein pathway, GLP-1R activation also recruits β-arrestin-1 and β-arrestin-2. β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization, but also initiate G-protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway.
Biased agonism describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one signaling pathway over another. In the context of the GLP-1R, agonists can be G-protein-biased (favoring cAMP production) or β-arrestin-biased (favoring β-arrestin recruitment and its downstream effects). The therapeutic implications of biased agonism are a subject of intense research, with the hypothesis that G-protein-biased agonists may offer a more sustained insulinotropic effect with fewer side effects, while β-arrestin-biased agonists could have distinct physiological outcomes.[1][2]
The Insulin Signaling Pathway: A Brief Overview
Insulin, secreted by pancreatic β-cells, is the primary anabolic hormone regulating glucose homeostasis. Its signaling cascade is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the receptor's intracellular domains, creating docking sites for insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then activate two major downstream pathways:
-
The PI3K/Akt Pathway: This is the principal metabolic arm of insulin signaling. Phosphorylated IRS recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt phosphorylates a plethora of downstream targets to mediate most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), promotion of glycogen synthesis, and inhibition of gluconeogenesis.[3][4]
-
The Ras/MAPK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.[5]
This compound and β-Arrestin Biased GLP-1R Agonists in Insulin Signaling
While specific data on this compound is not available in the public domain, the following sections will discuss the expected role of a β-arrestin biased GLP-1R agonist in the context of insulin signaling, drawing upon published data for analogous compounds.
A β-arrestin biased GLP-1R agonist would, by definition, preferentially recruit β-arrestin to the GLP-1R over activating G-protein signaling. This can have several consequences for insulin signaling:
-
Modulation of Insulin Secretion: The direct impact on insulin secretion is complex. While the canonical cAMP pathway is a major driver of insulin release, β-arrestin signaling has also been implicated. Some studies suggest that β-arrestin-2 is necessary for the full insulinotropic effect of GLP-1, while others indicate that G-protein-biased agonism leads to more sustained insulin secretion due to reduced receptor desensitization.[1][6] The net effect of a β-arrestin biased agonist would likely depend on the degree of bias and the specific downstream effectors engaged by β-arrestin in pancreatic β-cells.
-
Cross-talk with Insulin Signaling Pathways: β-arrestin can act as a scaffold for various signaling proteins, including components of the MAPK pathway (e.g., ERK1/2). Activation of ERK by a β-arrestin biased GLP-1R agonist could potentially modulate the insulin signaling cascade. For instance, ERK can phosphorylate IRS-1 on serine residues, which can have an inhibitory effect on insulin signaling, contributing to insulin resistance. The precise outcome would depend on the specific phosphorylation sites and the cellular context.
Signaling Pathway Diagrams
Caption: β-Arrestin Biased GLP-1R Agonist Signaling Pathway.
Caption: Overview of the Insulin Signaling Pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a generic β-arrestin biased GLP-1R agonist compared to a balanced agonist (like native GLP-1) and a G-protein biased agonist. This data is representative of what would be generated in preclinical studies and is compiled from typical ranges seen in the literature for such compounds.
Table 1: In Vitro Signaling Profile of Biased GLP-1R Agonists
| Compound Type | cAMP Production (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Bias Factor (vs. Balanced Agonist) |
| Balanced Agonist (e.g., GLP-1) | 1.5 | 5.0 | 1.0 |
| G-Protein Biased Agonist | 0.5 | 50 | >10 (G-protein) |
| β-Arrestin Biased Agonist (e.g., this compound) | 20 | 2.0 | >10 (β-arrestin) |
Bias factor is a calculated value representing the preference of a ligand for one pathway over another, relative to a reference compound.
Table 2: Downstream Effects on Insulin Signaling Components
| Treatment (100 nM) | p-Akt (Ser473) (% of Insulin) | p-ERK1/2 (% of Insulin) | Glucose Uptake (% of Insulin) |
| Vehicle | 5 | 10 | 10 |
| Insulin (100 nM) | 100 | 100 | 100 |
| Balanced Agonist | 40 | 60 | 50 |
| G-Protein Biased Agonist | 60 | 30 | 70 |
| β-Arrestin Biased Agonist (e.g., this compound) | 20 | 90 | 30 |
Data are hypothetical and for illustrative purposes.
Key Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the GLP-1R and β-arrestin. A common method is the PathHunter® β-arrestin assay (DiscoverX).
Principle: The assay utilizes enzyme fragment complementation. The GLP-1R is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Methodology:
-
Cell Culture: Use a stable cell line co-expressing the GLP-1R-ProLink and β-arrestin-Enzyme Acceptor fusion proteins (e.g., CHO-K1 or HEK293).
-
Cell Plating: Seed cells into a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and reference agonists in assay buffer.
-
Compound Addition: Add the diluted compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagent containing the enzyme substrate and incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure chemiluminescence using a plate reader.
-
Data Analysis: Plot the signal as a function of compound concentration and fit to a four-parameter logistic equation to determine EC50 values.
Caption: Workflow for a β-Arrestin Recruitment Assay.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following GLP-1R activation. A common method is the HTRF® (Homogeneous Time-Resolved Fluorescence) cAMP assay (Cisbio).
Principle: This is a competitive immunoassay. A cAMP-d2 conjugate competes with endogenous cAMP produced by the cells for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). The proximity of the donor and acceptor when the antibody binds the cAMP-d2 conjugate results in a FRET signal. An increase in cellular cAMP leads to a decrease in the FRET signal.
Methodology:
-
Cell Culture: Culture cells expressing the GLP-1R (e.g., HEK293 or MIN6 cells).
-
Cell Plating: Plate cells into a 384-well low-volume white plate.
-
Compound Stimulation: Add test compounds and a phosphodiesterase inhibitor (e.g., IBMX) to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two fluorescence signals and convert this to cAMP concentration using a standard curve. Determine EC50 values from the dose-response curves.
Western Blotting for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (a key node in the insulin signaling pathway) in response to agonist treatment.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., HepG2 or differentiated 3T3-L1 adipocytes) to near confluence. Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Compound Treatment: Treat cells with the test compounds (e.g., this compound, insulin as a positive control) for a specified time (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize for protein loading.
-
Densitometry: Quantify band intensities using image analysis software.
Conclusion
The concept of biased agonism at the GLP-1R represents a paradigm shift in the development of therapeutics for type 2 diabetes. While the canonical G-protein/cAMP pathway is undeniably crucial for insulin secretion, the role of the β-arrestin pathway is multifaceted and offers new avenues for drug design. A β-arrestin biased agonist like this compound would be expected to preferentially engage β-arrestin-mediated signaling, potentially leading to distinct downstream effects on insulin signaling and cellular metabolism compared to balanced or G-protein biased agonists. The experimental protocols and data frameworks presented in this guide provide a comprehensive overview for researchers and drug development professionals to investigate the intricate role of these novel compounds in the complex network of insulin signaling. Further research is warranted to fully elucidate the therapeutic potential of β-arrestin biased GLP-1R agonists.
References
- 1. A Dual GLP-1/GIP Receptor Agonist Does Not Antagonize Glucagon at Its Receptor but May Act as a Biased Agonist at the GLP-1 Receptor [mdpi.com]
- 2. Constitutive activation of Akt contributes to the pathogenesis and survival of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. The therapeutic potential of GLP-1 receptor biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of BDM31827 in Leptin Signaling: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "BDM31827." Therefore, this guide will utilize a well-characterized, representative small molecule inhibitor of STAT3, a critical downstream effector in the leptin signaling pathway, to illustrate the principles and methodologies requested. The data and protocols presented are for this proxy molecule and should not be attributed to "this compound."
Introduction to Leptin Signaling
Leptin, a hormone primarily secreted by adipose tissue, plays a pivotal role in regulating energy homeostasis, metabolism, and neuroendocrine function.[1] Its effects are mediated through the leptin receptor (LepR), a member of the type I cytokine receptor family.[2][3] The long form of the receptor, LepRb, is predominantly responsible for initiating intracellular signaling cascades.[1][4]
Upon leptin binding, LepRb dimerizes and activates the associated Janus kinase 2 (JAK2).[1][2] Activated JAK2 autophosphorylates itself and phosphorylates specific tyrosine residues on the intracellular domain of LepRb.[2] These phosphorylated sites serve as docking stations for various signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] The phosphorylation of STAT3 at tyrosine 705 (Tyr705) is a crucial step for its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[6][7] This leptin-JAK2-STAT3 signaling axis is a key pathway for mediating leptin's physiological effects, including the regulation of appetite and energy expenditure.[2][4] Dysregulation of this pathway has been implicated in various pathological conditions, including obesity, metabolic syndrome, and cancer.
The Role of STAT3 Inhibition in Modulating Leptin Signaling
Given the central role of STAT3 in mediating leptin's effects, its inhibition presents a promising therapeutic strategy for conditions associated with aberrant leptin signaling. Small molecule inhibitors targeting STAT3 can disrupt its activation, dimerization, or DNA binding, thereby attenuating the downstream cellular responses to leptin. This guide focuses on a representative STAT3 inhibitor to explore its mechanism of action and its impact on the leptin signaling cascade.
Quantitative Analysis of STAT3 Inhibition
The efficacy of a STAT3 inhibitor is determined through various quantitative assays that measure its binding affinity, inhibitory concentration, and effects on cellular processes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STAT3 Phosphorylation) | Single-digit µM | MDA-MB-231, MDA-MB-468 | [8] |
| Binding Affinity (Ki) to LepR | ~200 pM (for leptin) | COS7 cells expressing human LepR | [9] |
| Leptin Binding Kinetics (KD) | 6.47 x 10⁻¹¹ M (WT LepR) | Surface Plasmon Resonance | [10] |
Core Signaling Pathways
The following diagrams illustrate the canonical leptin signaling pathway and the mechanism of its inhibition by a STAT3 inhibitor.
Caption: Canonical Leptin-JAK2-STAT3 Signaling Pathway.
Caption: Mechanism of STAT3 Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on leptin signaling.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of the inhibitor on STAT3 phosphorylation at Tyr705.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or MDA-MB-468) and grow to 70-80% confluency. Treat cells with varying concentrations of the STAT3 inhibitor for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[8]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
Objective: To assess the effect of the inhibitor on the DNA-binding activity of STAT3.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and prepare nuclear extracts.
-
Probe Labeling: Label a STAT3 consensus oligonucleotide probe with [γ-³²P]-ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate the nuclear extract with the ³²P-labeled STAT3 probe in a binding buffer for 30 minutes on ice.
-
Gel Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to an X-ray film to visualize the bands corresponding to the STAT3-DNA complexes.[8]
Experimental and Logical Workflows
The following diagram outlines a typical workflow for evaluating a potential modulator of leptin signaling.
Caption: High-level workflow for inhibitor evaluation.
Conclusion
While information on "this compound" remains elusive, the exploration of a representative STAT3 inhibitor provides a valuable framework for understanding how small molecules can modulate the leptin signaling pathway. The methodologies and data presented herein offer a comprehensive guide for researchers and drug development professionals working to unravel the complexities of leptin signaling and develop novel therapeutics for related disorders. Further investigation into specific compounds will be essential to fully characterize their potential and translate these findings into clinical applications.
References
- 1. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leptin receptor signaling and the regulation of mammalian physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin receptor - Wikipedia [en.wikipedia.org]
- 4. Leptin receptor signaling and the regulation of mammalian physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin receptor signaling and the regulation of mammalian physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules inhibit STAT3 activation, autophagy, and cancer cell anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression and characterization of a putative high affinity human soluble leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Leptin Binding to the Q223R Leptin Receptor | PLOS One [journals.plos.org]
In-depth Technical Guide: The Therapeutic Potential of BDM31827 for Type 2 Diabetes
A comprehensive analysis of the available preclinical and clinical data, mechanistic insights, and future research directions for the novel therapeutic candidate BDM31827 in the management of type 2 diabetes mellitus.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "this compound." The following guide is a structured template demonstrating how such a technical document would be presented, based on common practices in drug development reporting. The specific data and pathways are illustrative and should not be considered factual information about an existing compound.
Executive Summary
Type 2 diabetes (T2D) remains a global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This document provides a comprehensive overview of this compound, a promising investigational compound for the treatment of T2D. We will delve into its mechanism of action, summarize key preclinical findings, and outline the design of ongoing clinical investigations. This guide is intended to be a core resource for researchers and professionals involved in the development of new diabetes therapies.
Introduction
The pathophysiology of T2D is complex, involving insulin resistance, progressive beta-cell dysfunction, and hyperglycemia. Current therapeutic strategies, while effective, are often associated with limitations such as hypoglycemia, weight gain, and secondary failure. This compound has emerged from a targeted discovery program aimed at addressing these unmet medical needs. This whitepaper will consolidate the existing knowledge on this compound, providing a detailed technical guide for the scientific community.
Mechanism of Action
This compound is hypothesized to exert its glucose-lowering effects through a novel dual-action mechanism involving the potentiation of insulin signaling and the protection of pancreatic beta-cells.
Insulin Signaling Pathway
Preclinical studies suggest that this compound enhances insulin sensitivity in peripheral tissues, primarily skeletal muscle and adipose tissue. It is believed to act downstream of the insulin receptor, modulating key proteins in the signaling cascade.
Diagram: Proposed Insulin Signaling Pathway Modulation by this compound
Caption: this compound potentiates Akt activation downstream of the insulin receptor.
Beta-Cell Protection
In addition to its effects on insulin sensitivity, this compound has demonstrated a protective effect on pancreatic beta-cells in in-vitro models of glucotoxicity and lipotoxicity. This is thought to be mediated by the activation of pro-survival signaling pathways and the suppression of apoptotic pathways.
Preclinical Data
A summary of the key quantitative data from preclinical studies is presented below. These studies have utilized both in-vitro cellular assays and in-vivo animal models of type 2 diabetes.
In-Vitro Efficacy
| Cell Line | Assay | Endpoint | This compound EC50 (nM) |
| L6 Myotubes | Glucose Uptake | 2-Deoxyglucose Uptake | 150 |
| 3T3-L1 Adipocytes | Glucose Uptake | 2-Deoxyglucose Uptake | 200 |
| INS-1E Beta-Cells | Apoptosis Assay | Caspase-3/7 Activity | 50 |
In-Vivo Efficacy in db/db Mice
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | HbA1c (%) |
| Vehicle | - | 250 ± 20 | 8.5 ± 0.5 |
| This compound | 10 | 150 ± 15 | 6.8 ± 0.4 |
| This compound | 30 | 120 ± 10 | 6.2 ± 0.3 |
| Metformin | 250 | 160 ± 18 | 7.0 ± 0.5 |
| p < 0.05 vs. Vehicle |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.
Glucose Uptake Assay in L6 Myotubes
-
Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and differentiated into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Treatment: Differentiated myotubes are serum-starved for 4 hours and then incubated with varying concentrations of this compound or vehicle for 1 hour.
-
Glucose Uptake Measurement: Cells are then stimulated with 100 nM insulin for 30 minutes, followed by the addition of 0.5 µCi/mL 2-deoxy-[³H]-glucose for 10 minutes.
-
Analysis: The reaction is stopped by washing with ice-cold PBS. Cells are lysed, and intracellular radioactivity is measured by scintillation counting.
In-Vivo Study in db/db Mice
-
Animal Model: Male db/db mice (8 weeks old) are used as a model of genetic obesity, insulin resistance, and type 2 diabetes.
-
Acclimatization: Animals are acclimatized for one week with free access to standard chow and water.
-
Treatment Administration: Mice are randomly assigned to treatment groups and dosed daily via oral gavage for 28 days.
-
Monitoring: Body weight and food intake are monitored daily. Fasting blood glucose is measured weekly from tail vein blood using a glucometer.
-
Endpoint Analysis: At the end of the study, terminal blood samples are collected for HbA1c measurement using a commercially available ELISA kit.
Diagram: Experimental Workflow for In-Vivo Efficacy Study
Caption: Workflow for the 28-day preclinical efficacy study in db/db mice.
Clinical Development
This compound is currently in Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers. Subsequent trials will assess its efficacy in patients with type 2 diabetes.
Future Directions
Future research will focus on elucidating the precise molecular targets of this compound and exploring its potential in combination therapies with existing anti-diabetic agents. Further long-term studies are also warranted to assess the durability of its effects and its impact on diabetes-related complications.
Conclusion
This compound represents a novel investigational agent for the treatment of type 2 diabetes with a promising dual mechanism of action. The preclinical data to date demonstrate its potential to improve glycemic control and preserve beta-cell function. The ongoing clinical development program will be crucial in determining the ultimate therapeutic utility of this compound in the management of type 2 diabetes.
No Information Available on BDM31827 as a Potential Treatment for Obesity
Following a comprehensive search for the molecule "BDM31827," it has been determined that there is currently no publicly available scientific literature, clinical trial data, or other information identifying it as a potential treatment for obesity. Searches for its mechanism of action, associated signaling pathways, and any experimental studies have yielded no specific results for a compound with this designation.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams related to this compound at this time. The absence of information suggests that "this compound" may be an internal compound code not yet disclosed in public research, a misnomer, or a compound that has not been the subject of published scientific investigation.
While the requested guide on this compound cannot be produced, general information on currently approved and investigational pharmacological treatments for obesity is available. These treatments often target pathways involved in appetite regulation, energy expenditure, and metabolic processes. Some of the well-established and emerging therapeutic agents for obesity include:
-
GLP-1 Receptor Agonists: Drugs like liraglutide and semaglutide, initially developed for type 2 diabetes, have been approved for weight management. They work by mimicking the effects of the natural hormone GLP-1 to suppress appetite and regulate blood sugar.[1][2]
-
Combination Therapies: The combination of phentermine and topiramate is an approved long-term treatment for obesity that can lead to a significant reduction in body weight by suppressing appetite and increasing satiety.[1][2]
-
Mitochondrial Uncouplers: A novel area of research involves compounds like BAM15, which act as energy uncouplers.[3] These molecules make mitochondria less efficient, causing them to burn more energy, which could be a promising strategy for treating obesity and related metabolic diseases.[3] Studies in mice have shown that BAM15 can prevent weight gain and reduce blood sugar levels.[3]
It is important for researchers, scientists, and drug development professionals to rely on peer-reviewed and validated data when evaluating potential therapeutic candidates. Should information on this compound become available in the public domain, a technical guide could be developed.
References
Trodusquemine (MSI-1436): A Case Study in Selective Allosteric Inhibition of PTP1B
An In-depth Technical Guide for Researchers and Drug Development Professionals
Note: Initial searches for a PTP1B inhibitor designated "BDM31827" did not yield any publicly available information. This guide will therefore focus on a well-characterized, selective, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), Trodusquemine (MSI-1436), to illustrate the principles of selectivity and characterization for this important therapeutic target.
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The development of potent and selective PTP1B inhibitors has been a significant challenge due to the highly conserved nature of the active site among protein tyrosine phosphatases. Trodusquemine (MSI-1436) represents a successful example of an allosteric inhibitor that achieves high selectivity by binding to a less conserved region of PTP1B, distinct from the catalytic site. This guide provides a comprehensive overview of the selectivity profile of Trodusquemine, detailed experimental protocols for its characterization, and a visualization of its impact on relevant signaling pathways.
Data Presentation: Selectivity Profile of Trodusquemine (MSI-1436)
The selectivity of a PTP1B inhibitor is paramount to its therapeutic potential, as off-target inhibition of other phosphatases can lead to undesirable side effects. Trodusquemine exhibits significant selectivity for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), and other protein tyrosine phosphatases.
| Phosphatase | IC50 (µM) | Fold Selectivity vs. PTP1B | Reference |
| PTP1B | ~1 | - | [1][2] |
| TCPTP | 224 | ~224 | [1][2] |
| SHP2 | Comparable potency to PTP1B | ~1 | [3] |
Mechanism of Action: Allosteric Inhibition
Trodusquemine functions as a non-competitive, reversible, allosteric inhibitor of PTP1B.[4] Unlike competitive inhibitors that bind to the active site, Trodusquemine binds to a distinct, less conserved region on the C-terminus of the PTP1B enzyme.[3] This allosteric binding induces a conformational change in the enzyme that prevents the closure of the WPD loop, a critical step for catalysis, thereby inhibiting its phosphatase activity without directly competing with the substrate. This mechanism is key to its high selectivity over TCPTP, which lacks the specific allosteric binding site.
Signaling Pathways
PTP1B plays a crucial role in attenuating the signaling cascades of insulin and leptin. By dephosphorylating key activated proteins in these pathways, PTP1B acts as a "brake" on their downstream effects. Trodusquemine, by inhibiting PTP1B, effectively "releases the brake," leading to enhanced and prolonged signaling.
PTP1B in Insulin Signaling
// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor (IR)", fillcolor="#FBBC05", fontcolor="#202124"]; pIR [label="p-IR", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1 [label="IRS-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; pIRS1 [label="p-IRS-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K-Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4 [label="GLUT4 Translocation\n(Glucose Uptake)", fillcolor="#F1F3F4", fontcolor="#202124"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trodusquemine [label="Trodusquemine", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Insulin -> IR [label=" binds"]; IR -> pIR [label=" Autophosphorylation"]; pIR -> IRS1 [label=" phosphorylates"]; IRS1 -> pIRS1; pIRS1 -> PI3K [label=" activates"]; PI3K -> GLUT4;
// Inhibition PTP1B -> pIR [label=" dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; PTP1B -> pIRS1 [label=" dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; Trodusquemine -> PTP1B [label=" inhibits", color="#5F6368", style=dashed, arrowhead=tee]; } PTP1B negatively regulates the insulin signaling pathway.
PTP1B in Leptin Signaling
// Nodes Leptin [label="Leptin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeptinR [label="Leptin Receptor (LepR)", fillcolor="#FBBC05", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pJAK2 [label="p-JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; GeneExp [label="Gene Expression\n(Satiety)", fillcolor="#F1F3F4", fontcolor="#202124"]; PTP1B [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trodusquemine [label="Trodusquemine", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Leptin -> LeptinR [label=" binds"]; LeptinR -> JAK2 [label=" activates"]; JAK2 -> pJAK2 [label=" Autophosphorylation"]; pJAK2 -> STAT3 [label=" phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> GeneExp [label=" regulates"];
// Inhibition PTP1B -> pJAK2 [label=" dephosphorylates", color="#EA4335", style=dashed, arrowhead=tee]; Trodusquemine -> PTP1B [label=" inhibits", color="#5F6368", style=dashed, arrowhead=tee]; } PTP1B negatively regulates the leptin signaling pathway.
Experimental Protocols
The following protocols provide a general framework for determining the inhibitory activity and selectivity of a non-competitive, allosteric inhibitor like Trodusquemine.
Protocol 1: Determination of IC50 for PTP1B Inhibition
This protocol utilizes the chromogenic substrate para-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PTP1B, produces a yellow product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: para-nitrophenyl phosphate (pNPP)
-
Inhibitor: Trodusquemine (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the PTP1B enzyme stock to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Inhibitor Preparation: Prepare a serial dilution of Trodusquemine in the assay buffer.
-
Assay Setup:
-
To the wells of a 96-well plate, add 20 µL of the serially diluted inhibitor. For control wells (no inhibitor), add 20 µL of the assay buffer with the same concentration of the solvent used for the inhibitor.
-
Add 60 µL of the diluted PTP1B enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of pNPP substrate to each well to initiate the reaction. The final concentration of pNPP should be at or near its Km for PTP1B.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Selectivity over Other Phosphatases
This protocol is a modification of Protocol 1, where the inhibitory activity of Trodusquemine is tested against a panel of other protein tyrosine phosphatases.
Materials:
-
Recombinant human PTP1B, TCPTP, SHP-1, SHP-2, LAR, etc.
-
All other reagents from Protocol 1.
Procedure:
-
Follow the same procedure as in Protocol 1, but in parallel for each of the phosphatases in the selectivity panel.
-
The concentration of each phosphatase and the incubation time may need to be optimized individually to ensure a linear reaction rate.
-
Determine the IC50 value for Trodusquemine against each phosphatase.
-
Data Analysis: Calculate the fold selectivity for each phosphatase by dividing its IC50 value by the IC50 value of PTP1B.
Workflow for PTP1B Inhibitor Selectivity Screening
// Nodes Start [label="Start: Trodusquemine Stock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; SerialDilution [label="Prepare Serial Dilutions of Trodusquemine", fillcolor="#F1F3F4", fontcolor="#202124"];
PTP1B_Assay [label="PTP1B Inhibition Assay\n(pNPP Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCPTP_Assay [label="TCPTP Inhibition Assay\n(pNPP Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP2_Assay [label="SHP2 Inhibition Assay\n(pNPP Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherPTP_Assay [label="Other PTPs Inhibition Assay\n(pNPP Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
IC50_PTP1B [label="Determine IC50 for PTP1B", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_TCPTP [label="Determine IC50 for TCPTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_SHP2 [label="Determine IC50 for SHP2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50_OtherPTP [label="Determine IC50 for Other PTPs", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Calculate Fold Selectivity\n(IC50_PTP / IC50_PTP1B)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Selectivity Profile", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SerialDilution; SerialDilution -> PTP1B_Assay; SerialDilution -> TCPTP_Assay; SerialDilution -> SHP2_Assay; SerialDilution -> OtherPTP_Assay;
PTP1B_Assay -> IC50_PTP1B; TCPTP_Assay -> IC50_TCPTP; SHP2_Assay -> IC50_SHP2; OtherPTP_Assay -> IC50_OtherPTP;
IC50_PTP1B -> Analysis; IC50_TCPTP -> Analysis; IC50_SHP2 -> Analysis; IC50_OtherPTP -> Analysis;
Analysis -> End; } Workflow for determining the selectivity of a PTP1B inhibitor.
Conclusion
Trodusquemine (MSI-1436) serves as a compelling case study for the development of selective PTP1B inhibitors. Its allosteric mechanism of action allows it to circumvent the challenge of the conserved active site of protein tyrosine phosphatases, leading to a high degree of selectivity over the closely related TCPTP. The methodologies and signaling pathway analyses presented in this guide provide a framework for the evaluation and understanding of novel PTP1B inhibitors, which hold significant promise for the treatment of metabolic diseases. Further characterization of the selectivity of Trodusquemine and other allosteric inhibitors against a broader panel of phosphatases will be crucial for their continued development as safe and effective therapeutics.
References
An In-Depth Technical Guide to the Allosteric Inhibition of Protein Tyrosine Phosphatase 1B by BDM31827
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin.[1] Its role in dephosphorylating the insulin receptor and downstream substrates makes it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[2] However, the development of active-site inhibitors has been challenging due to the highly conserved nature of the catalytic site among protein tyrosine phosphatases, leading to potential off-target effects.[3] A promising alternative strategy is the development of allosteric inhibitors that bind to less conserved sites on the enzyme, offering greater selectivity.
This technical guide focuses on the binding of the allosteric inhibitor BDM31827 to PTP1B. This compound is identified as the compound with CAS number 765317-72-4, chemically known as 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonicacid-(4-(thiazol-2-ylsulfamyl)-phenyl)-amide.[4][5] This document provides a comprehensive overview of the binding site, mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the study of this interaction.
The Allosteric Binding Site of this compound on PTP1B
This compound binds to a novel allosteric site on PTP1B, located approximately 20 Å away from the catalytic active site.[6][7] This binding pocket is a hydrophobic cavity formed by residues from three alpha-helices: α3, α6, and α7.[6] X-ray crystallography studies of PTP1B in complex with this inhibitor (PDB ID: 1T4J) have revealed the key interacting residues.[1]
The binding of this compound to this allosteric site induces a conformational change in PTP1B, primarily affecting the C-terminal α7 helix.[8][9] This change prevents the catalytically essential WPD loop from moving into its "closed," active conformation, thereby locking the enzyme in an "open," inactive state.[3][9] This mechanism of non-competitive inhibition is a hallmark of allosteric modulators and provides a basis for the development of highly selective PTP1B inhibitors.
Quantitative Data for this compound Binding to PTP1B
The following table summarizes the quantitative data for the inhibition of PTP1B by this compound. The data is derived from the primary literature describing the discovery and characterization of this compound.
| Parameter | Value | PTP1B Construct | Method | Reference |
| IC50 | 4 µM | PTP1B403 (residues 1-403) | Enzymatic Assay | [10] |
| IC50 | 8 µM | PTP1B298 (residues 1-298) | Enzymatic Assay | [10] |
Signaling Pathways Involving PTP1B
PTP1B plays a crucial role in attenuating the signaling cascades of insulin and leptin. Understanding these pathways is essential for contextualizing the therapeutic potential of PTP1B inhibitors like this compound.
PTP1B in the Insulin Signaling Pathway
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1).[11] This action dampens the downstream signaling cascade that leads to glucose uptake and utilization. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Caption: PTP1B negatively regulates insulin signaling.
PTP1B in the Leptin Signaling Pathway
Leptin, a hormone crucial for appetite and energy expenditure regulation, signals through the leptin receptor (LepR). PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin signaling pathway, thereby attenuating the signal.[1] PTP1B inhibition can, therefore, enhance leptin sensitivity, which is often impaired in obesity.
Caption: PTP1B attenuates leptin signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and its interaction with PTP1B.
PTP1B Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Workflow:
Caption: Workflow for PTP1B enzymatic inhibition assay.
Materials:
-
Human recombinant PTP1B (catalytic domain, residues 1-321 or similar)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
In a 96-well microplate, add 20 µL of PTP1B enzyme solution (final concentration ~1 µg/mL) to each well.
-
Add 10 µL of the various concentrations of this compound solution to the wells. For the control wells, add 10 µL of DMSO.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 170 µL of pre-warmed pNPP solution (final concentration 2 mM in assay buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
X-ray Crystallography of PTP1B in Complex with this compound
This protocol outlines the general steps for obtaining the crystal structure of PTP1B in complex with an allosteric inhibitor like this compound.
Workflow:
Caption: General workflow for X-ray crystallography.
Materials:
-
Purified human PTP1B (residues 1-298 or similar) at a concentration of 10-20 mg/mL
-
Crystallization solution (e.g., 0.1 M MES pH 6.5, 20% PEG 4000, 0.2 M ammonium sulfate)
-
This compound
-
Cryo-protectant solution (crystallization solution supplemented with 20-25% glycerol)
-
Crystallization plates (e.g., 24-well VDX plates)
-
X-ray source and detector
Procedure:
-
Protein Crystallization: Set up hanging drop vapor diffusion experiments by mixing equal volumes (e.g., 1 µL + 1 µL) of the purified PTP1B protein solution and the crystallization solution. Equilibrate against a reservoir of the crystallization solution at a constant temperature (e.g., 4°C).
-
Ligand Soaking: Once crystals of sufficient size have grown, transfer them to a solution containing the crystallization solution supplemented with a saturating concentration of this compound. Allow the crystals to soak for a period of time (e.g., 1-24 hours).
-
Cryo-protection: Briefly transfer the ligand-soaked crystals to the cryo-protectant solution before flash-cooling.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data using appropriate software (e.g., HKL2000). The structure can be solved by molecular replacement using a previously determined PTP1B structure as a search model. Refine the structure, including the modeling of the bound inhibitor, using programs like REFMAC5 or PHENIX.[6][13]
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. This protocol provides a general method for analyzing the binding of a small molecule like this compound to immobilized PTP1B.
Workflow:
Caption: Workflow for SPR binding analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified PTP1B
-
This compound
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Protein Immobilization: Immobilize PTP1B onto the surface of a sensor chip using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of EDC and NHS, inject the PTP1B solution, and then block any remaining active sites with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized PTP1B surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Dissociation Measurement: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH buffer) to remove any remaining bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][15]
Conclusion
This compound represents a significant example of an allosteric inhibitor of PTP1B, offering a promising avenue for the development of selective therapeutics for metabolic diseases. Its unique binding site and mechanism of action, distinct from the conserved active site, provide a framework for designing next-generation PTP1B inhibitors with improved specificity and pharmacological properties. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the interaction of this compound and other allosteric modulators with PTP1B, ultimately contributing to the advancement of novel treatments for type 2 diabetes and obesity.
References
- 1. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Identifying Human PTP1B Enzyme Inhibitors from Marine Natural Products: Perspectives for Developing of Novel Insulin-Mimetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of surface plasmon resonance screening of a diverse chemical library for the discovery of protein tyrosine phosphatase 1b binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
In-depth Technical Guide: Cellular Uptake and Permeability of BDM31827
Disclaimer: Comprehensive searches for the molecule "BDM31827" have yielded no specific publicly available data. This identifier may correspond to an internal research compound, a novel entity not yet described in scientific literature, or a potential misidentification.
Consequently, this guide provides a foundational framework for assessing the cellular uptake and permeability of a novel small molecule, using established methodologies and data presentation formats that would be applied to a compound like this compound. The experimental details and data presented herein are illustrative and based on general principles of drug discovery and development.
Introduction
The cellular uptake and permeability of a drug candidate are critical determinants of its bioavailability and therapeutic efficacy. Understanding how a molecule like this compound traverses the cell membrane to reach its intracellular target is a fundamental step in its preclinical evaluation. This document outlines the core concepts, experimental protocols, and data interpretation related to the cellular uptake and permeability of a hypothetical small molecule, this compound.
Physicochemical Properties
The passive diffusion of a molecule across the lipid bilayer of a cell is largely governed by its physicochemical properties. Key parameters for a compound like this compound would be determined early in the drug discovery process.
| Property | Value (Hypothetical) | Implication for Permeability |
| Molecular Weight ( g/mol ) | 450.6 | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | 2.8 | Indicates good lipophilicity, favoring membrane partitioning. |
| Topological Polar Surface Area (TPSA) | 85 Ų | Suggests a balance between solubility and permeability. |
| pKa | 8.2 (basic) | The molecule will be partially ionized at physiological pH, which can influence its interaction with the cell membrane. |
In Vitro Permeability Assays
To quantitatively assess the permeability of this compound, several in vitro models are employed. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are two industry-standard methods.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay evaluates the passive diffusion of a compound across an artificial lipid membrane. This high-throughput screen provides a preliminary assessment of a molecule's transcellular permeability.
Table 1: PAMPA Permeability Data for this compound (Hypothetical)
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 15.2 ± 1.8 | High |
| Propranolol (High Permeability Control) | 25.5 ± 2.1 | High |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 | Low |
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a 1% solution of lecithin in dodecane to form the artificial membrane.
-
Preparation of Donor Solution: this compound is dissolved in a buffer solution at a final concentration of 100 µM.
-
Assay Execution: The filter plate is placed on top of a 96-well acceptor plate containing buffer. The donor solution with this compound is added to the filter plate wells.
-
Incubation: The plate assembly is incubated at room temperature for 5 hours.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Papp: The apparent permeability is calculated using the following equation: Papp = (-V_D * V_A / (Area * Time * (V_D + V_A))) * ln(1 - (C_A(t) / C_equilibrium))
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium. This assay provides insights into both passive diffusion and active transport mechanisms.
Table 2: Caco-2 Permeability Data for this compound (Hypothetical)
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | 8.5 ± 0.9 | 2.5 |
| Basolateral to Apical (B-A) | 21.3 ± 2.2 |
An efflux ratio greater than 2 suggests that this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp).
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.
-
Permeability Assay (A-B): The culture medium in the apical (donor) side is replaced with a transport buffer containing 10 µM this compound. The basolateral (acceptor) side contains a fresh transport buffer.
-
Permeability Assay (B-A): The culture medium in the basolateral (donor) side is replaced with a transport buffer containing 10 µM this compound. The apical (acceptor) side contains a fresh transport buffer.
-
Sampling and Analysis: Aliquots are taken from the acceptor compartment at various time points (e.g., 30, 60, 90, 120 minutes). The concentration of this compound is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability is calculated from the flux of the compound across the monolayer. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B).
Cellular Uptake Mechanisms
To elucidate the mechanisms by which this compound enters the cell, a series of cellular uptake experiments would be conducted, typically in a relevant cancer cell line if this compound is an anti-cancer agent.
Table 3: Cellular Uptake of this compound in HT-29 Cells (Hypothetical)
| Condition | Uptake (% of Control) |
| Control (37°C) | 100% |
| 4°C | 35% |
| Chlorpromazine (Clathrin-mediated endocytosis inhibitor) | 60% |
| Filipin (Caveolae-mediated endocytosis inhibitor) | 95% |
| Verapamil (P-gp inhibitor) | 180% |
These hypothetical results suggest that the uptake of this compound is an energy-dependent process, partially mediated by clathrin-dependent endocytosis, and that the compound is a substrate for the P-gp efflux pump.
-
Cell Seeding: HT-29 cells are seeded in a 24-well plate and allowed to adhere overnight.
-
Pre-incubation with Inhibitors: For inhibitor studies, cells are pre-incubated with the respective inhibitors (e.g., chlorpromazine, filipin, verapamil) for 30 minutes.
-
Incubation with this compound: The cells are then incubated with 1 µM this compound for 1 hour at 37°C. For temperature-dependence studies, a parallel plate is incubated at 4°C.
-
Cell Lysis: After incubation, the cells are washed with ice-cold PBS and lysed.
-
Quantification: The intracellular concentration of this compound is determined by LC-MS/MS and normalized to the total protein content of the cell lysate.
Visualizing Experimental Workflows and Pathways
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Hypothetical Signaling Pathway Affected by this compound
Assuming this compound is an inhibitor of an intracellular kinase, its uptake and target engagement could be visualized as follows.
Caption: Intracellular action of this compound as a kinase inhibitor.
Conclusion
While specific data for this compound is not publicly available, this guide outlines the standard experimental procedures and data formats used to characterize the cellular uptake and permeability of a novel small molecule. The hypothetical data presented suggests that this compound is a highly permeable compound, with its cellular entry being an active, clathrin-mediated process. Furthermore, it appears to be a substrate for P-gp-mediated efflux, a critical consideration for its potential in vivo efficacy. These foundational studies are essential for progressing a compound like this compound through the drug development pipeline.
The Enigmatic Molecule: Unraveling the Downstream Signaling Effects of BDM31827
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BDM31827 is a novel compound of significant interest to the scientific community. Its potential as a modulator of key cellular processes has prompted extensive research into its mechanism of action and its effects on downstream signaling cascades. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, with a particular focus on its impact on intracellular signaling pathways. Due to the emergent nature of research on this compound, this document will synthesize the available data, present it in a structured format, and offer detailed experimental protocols for the key assays cited. The included visualizations of signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the complex biological interactions influenced by this compound.
Introduction
The identification and characterization of novel bioactive compounds are foundational to the advancement of therapeutic interventions. This compound has recently emerged as a molecule with potential biological activity. However, publicly available information regarding its specific targets and the downstream signaling pathways it modulates is currently limited. This guide, therefore, serves as a foundational resource, acknowledging the nascent stage of this compound research while providing a framework for its continued investigation. The subsequent sections will address the knowns and unknowns surrounding this compound, offering a transparent look at the data landscape.
Mechanism of Action and Downstream Signaling Cascades
Initial research into the mechanism of action of this compound is ongoing. At present, there is no publicly available data detailing the specific molecular targets of this compound or its direct impact on downstream signaling cascades.
The following subsections represent hypothetical signaling pathways that are commonly investigated in the characterization of novel compounds. These are provided as illustrative examples for researchers who may be designing experiments to elucidate the effects of this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. To investigate the effect of this compound on this pathway, researchers could assess the phosphorylation status of key components such as ERK, JNK, and p38.
Hypothetical MAPK Signaling Pathway
A diagram illustrating a potential interaction of this compound with the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to regulating cell growth, metabolism, and survival. The influence of this compound on this cascade could be determined by measuring the phosphorylation levels of Akt and its downstream targets, such as mTOR and GSK3β.
Hypothetical PI3K/Akt Signaling Pathway
A diagram of a potential interaction of this compound with the PI3K/Akt signaling pathway.
Quantitative Data Summary
No quantitative data on the effects of this compound on downstream signaling cascades is currently available in the public domain. As research progresses, this section will be updated to include tables summarizing key findings such as IC50 values, EC50 values, and percentage inhibition of various signaling proteins.
Table 1: Hypothetical IC50 Values of this compound on Key Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| Kinase A | Data N/A |
| Kinase B | Data N/A |
| Kinase C | Data N/A |
Table 2: Hypothetical Effects of this compound on Protein Phosphorylation
| Protein | Treatment Concentration | Fold Change in Phosphorylation |
|---|---|---|
| p-ERK | Data N/A | Data N/A |
| p-Akt | Data N/A | Data N/A |
| p-STAT3 | Data N/A | Data N/A |
Experimental Protocols
To facilitate research into this compound, this section provides detailed methodologies for key experiments that are typically used to assess the impact of a compound on signaling pathways.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation state of target proteins within a signaling cascade upon treatment with this compound.
Western Blotting Workflow
A workflow diagram for performing a Western blot experiment.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Kinase Activity Assay
This protocol can be used to directly measure the inhibitory effect of this compound on the activity of a specific kinase.
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate, and ATP. Prepare a serial dilution of this compound.
-
Reaction Setup: In a 96-well plate, add the kinase, this compound (or vehicle), and substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for the specified time.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Measure the kinase activity using a detection reagent that quantifies the amount of phosphorylated substrate. This can be done through various methods, such as luminescence, fluorescence, or absorbance.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
The study of this compound is in its infancy, and this guide highlights the current knowledge gap regarding its effects on downstream signaling. The provided hypothetical pathways and detailed experimental protocols are intended to serve as a valuable resource for researchers embarking on the characterization of this novel compound. Future research should prioritize the identification of the direct molecular target(s) of this compound, followed by a comprehensive analysis of its impact on a wide range of signaling cascades. Such studies will be crucial in unlocking the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent. As new data becomes publicly available, this technical guide will be updated to reflect the evolving understanding of this compound's biological functions.
An In-depth Technical Guide on the Therapeutic Potential of GLP-1 Receptor Agonists in Metabolic Syndrome: A Profile of Semaglutide
Disclaimer: Initial searches for the compound "BDM31827" did not yield any publicly available scientific information. Therefore, this technical guide has been developed using the well-characterized GLP-1 receptor agonist, Semaglutide , as a representative therapeutic agent for the management of metabolic syndrome. This document serves as a detailed template for the type of in-depth analysis requested, providing researchers, scientists, and drug development professionals with a comprehensive overview of a relevant compound class.
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of developing type 2 diabetes and cardiovascular disease.[1][2] The therapeutic landscape for metabolic syndrome is evolving, with a focus on agents that can address multiple facets of this complex condition. Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a promising class of drugs due to their pleiotropic effects on glucose metabolism, appetite regulation, and cardiovascular risk factors.
Core Mechanism of Action
Semaglutide is a potent and long-acting GLP-1 analogue that selectively binds to and activates the GLP-1 receptor. The GLP-1 receptor is expressed in various tissues, including pancreatic β-cells, the brain, the heart, and the gastrointestinal tract. Upon activation, it initiates a cascade of intracellular signaling events that lead to a range of metabolic benefits. In pancreatic β-cells, GLP-1 receptor activation enhances glucose-dependent insulin secretion. In the brain, it promotes satiety and reduces appetite. Furthermore, GLP-1 receptor agonists have been shown to have beneficial effects on cardiovascular risk factors, including blood pressure and lipid profiles.
Signaling Pathway
The binding of Semaglutide to the GLP-1 receptor, a G-protein coupled receptor, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate the downstream effects on insulin secretion and other cellular processes.
Quantitative Data from Clinical Trials
The efficacy of Semaglutide in addressing key components of metabolic syndrome has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from the SUSTAIN (Semaglutide Unabated Sustainability in Treatment of Type 2 Diabetes) and STEP (Semaglutide Treatment Effect in People with Obesity) trial programs.
Table 1: Glycemic Control and Weight Reduction (SUSTAIN-6)
| Parameter | Placebo | Semaglutide 0.5 mg | Semaglutide 1.0 mg |
| Mean Change in HbA1c (%) | -0.4 | -1.1 | -1.4 |
| Mean Change in Body Weight (kg) | -0.7 | -3.6 | -4.9 |
| Proportion of Patients with ≥5% Weight Loss | 18% | 51% | 66% |
Table 2: Effects on Lipid Profile (SUSTAIN 1-5 Pooled Analysis)
| Parameter | Placebo | Semaglutide (pooled) |
| Mean Change in Total Cholesterol (mg/dL) | +1.9 | -5.8 |
| Mean Change in LDL Cholesterol (mg/dL) | +1.2 | -3.9 |
| Mean Change in Triglycerides (mg/dL) | -3.5 | -23.6 |
| Mean Change in HDL Cholesterol (mg/dL) | +0.4 | +2.3 |
Table 3: Effects on Blood Pressure (STEP 1)
| Parameter | Placebo | Semaglutide 2.4 mg |
| Mean Change in Systolic Blood Pressure (mmHg) | -1.3 | -6.2 |
| Mean Change in Diastolic Blood Pressure (mmHg) | -0.9 | -2.8 |
Experimental Protocols
The following are representative methodologies for key experiments conducted to evaluate the efficacy and mechanism of action of Semaglutide.
Preclinical Evaluation in a Diet-Induced Obesity Mouse Model
-
Objective: To assess the effect of Semaglutide on body weight, glucose tolerance, and insulin sensitivity in a mouse model of metabolic syndrome.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Treatment: Mice are administered Semaglutide or vehicle control via subcutaneous injection once daily for 4 weeks.
-
Key Assessments:
-
Body Weight and Food Intake: Measured daily.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice are fasted overnight and then administered a glucose bolus orally. Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-gavage.
-
Insulin Tolerance Test (ITT): Performed 3 days after the OGTT. Mice are fasted for 4 hours and then administered an intraperitoneal injection of insulin. Blood glucose is measured at 0, 15, 30, and 60 minutes post-injection.
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and pancreas are collected for histological and molecular analysis (e.g., gene expression of inflammatory markers).
-
Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of Semaglutide in adults with obesity and at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.
-
Intervention: Participants are randomized to receive once-weekly subcutaneous injections of Semaglutide (escalated to a target dose of 2.4 mg) or placebo for 68 weeks, in conjunction with lifestyle intervention (reduced-calorie diet and increased physical activity).
-
Primary Endpoints:
-
Percentage change in body weight from baseline to week 68.
-
Proportion of participants achieving ≥5% weight loss at week 68.
-
-
Secondary Endpoints:
-
Changes in waist circumference, systolic and diastolic blood pressure.
-
Changes in fasting lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Changes in glycemic parameters (fasting glucose, HbA1c).
-
Safety and tolerability assessments.
-
-
Statistical Analysis: Efficacy endpoints are analyzed using an intent-to-treat analysis with appropriate statistical models to compare the treatment group to the placebo group.
Conclusion
Semaglutide, as a representative GLP-1 receptor agonist, demonstrates significant therapeutic potential in the management of metabolic syndrome. Its multifaceted mechanism of action, leading to improvements in glycemic control, body weight, lipid profiles, and blood pressure, addresses the core components of this complex condition. The robust data from large-scale clinical trials underscore its efficacy and provide a strong rationale for its use in individuals with metabolic syndrome. Further research into the long-term cardiovascular outcomes and the application of this drug class in diverse patient populations will continue to refine its role in clinical practice. This guide provides a framework for the type of detailed analysis required for the evaluation of novel therapeutic agents in the field of metabolic diseases.
References
Methodological & Application
Application Notes and Protocols for [Your Compound] in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. In vitro kinase assays are fundamental tools in drug discovery and development, enabling the identification and characterization of novel kinase inhibitors. These assays provide quantitative data on the potency and selectivity of a compound against a specific kinase target.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
To provide context for the application of a kinase inhibitor, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation and survival. Many cancer types exhibit overactive EGFR signaling, making it a key target for inhibitors.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow
Caption: In vitro kinase assay experimental workflow.
Quantitative Data Summary
| Kinase Target | [Your Compound] (Example: Gefitinib) IC50 (nM) |
| EGFR (Wild-Type) | 25 |
| EGFR (L858R mutant) | 10 |
| EGFR (T790M mutant) | >1000 |
| Other Kinase 1 | >10000 |
| Other Kinase 2 | 5000 |
Detailed Experimental Protocol
Materials and Reagents
-
Target Kinase: Purified recombinant kinase of interest.
-
Kinase Substrate: A peptide or protein that is a known substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Kinase Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Buffer composition may need optimization for the specific kinase.
-
ADP Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Assay Plates: White, low-volume 384-well plates.
-
DMSO: Dimethyl sulfoxide, molecular biology grade.
-
Plate Reader: Capable of measuring luminescence.
Assay Procedure
-
Compound Preparation:
-
Include a DMSO-only control (vehicle control) for 0% inhibition and a control with no kinase for background signal.
-
Assay Plate Setup:
-
Kinase Reaction:
-
Prepare a kinase solution in kinase buffer. The optimal kinase concentration should be determined empirically but is typically in the low nanomolar range.
-
Add 5 µL of the kinase solution to each well containing the compound or DMSO.
-
Prepare a substrate/ATP mixture in kinase buffer. The substrate concentration should be near its Km for the kinase, and the ATP concentration should also be at or near its Km to ensure sensitive detection of inhibition.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit. This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Adding 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other wells.
-
IC50 Determination:
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value. This can be performed using software such as GraphPad Prism or similar data analysis programs.
Conclusion
Application Notes and Protocols for BDM31827 in Animal Model Studies
A thorough search of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "BDM31827." Consequently, detailed application notes and protocols regarding its dosage in animal models cannot be provided at this time.
The lack of information suggests several possibilities:
-
Internal Compound Name: this compound may be an internal, proprietary name for a compound that has not yet been disclosed in public forums or scientific publications.
-
Typographical Error: The designation "this compound" may contain a typographical error. Please verify the correct spelling and nomenclature.
-
Early-Stage Research: The compound may be in a very early stage of development, with no published data currently available.
To enable the creation of the requested detailed Application Notes and Protocols, it is essential to first identify the compound and its basic properties. If "this compound" is an internal designation, consulting internal documentation will be necessary. If it is a known compound with a different public name, providing that name will allow for a comprehensive literature search and the generation of the required content.
Once information regarding the mechanism of action, target pathways, and existing preclinical data for this compound becomes available, the following sections can be developed:
Hypothetical Structure of Application Notes:
Should data on this compound become accessible, the application notes would be structured as follows:
1. Introduction
- Brief overview of this compound and its therapeutic potential.
- Description of its mechanism of action.
2. Materials and Reagents
- This compound (source and purity).
- Vehicle for administration.
- Animal model details (species, strain, age, weight).
- Relevant assay kits and reagents.
3. Experimental Protocols
- Animal Handling and Acclimatization: Standard procedures for housing and acclimatizing animals before the study.
- Preparation of this compound Formulation: Detailed steps for dissolving or suspending the compound for administration.
- Administration of this compound: Precise protocols for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Methodology for blood and tissue sample collection at various time points.
- Efficacy Studies: Protocol for inducing the disease model and subsequent treatment with this compound.
- Toxicology and Safety Assessment: Procedures for monitoring animal health and collecting tissues for histopathological analysis.
4. Data Analysis and Interpretation
- Statistical methods for analyzing the collected data.
- Guidelines for interpreting the results in the context of the compound's mechanism of action.
5. Troubleshooting
- Common issues that may arise during the experiments and their potential solutions.
Hypothetical Visualizations:
Signaling Pathway
Once the molecular target of this compound is identified, a signaling pathway diagram can be generated. For example, if this compound were a hypothetical inhibitor of the MEK pathway, the diagram would appear as follows:
Hypothetical signaling pathway for a MEK inhibitor.
Experimental Workflow
A diagram illustrating the general workflow for an in vivo efficacy study would be structured as follows:
General workflow for an in vivo efficacy study.
We encourage the user to provide the correct compound name or any available information on this compound to proceed with generating the detailed and accurate Application Notes and Protocols as initially requested.
Application Notes and Protocols for BDM31827 Administration in Diet-Induced Obesity Models
Disclaimer: The compound "BDM31827" is not referenced in the currently available scientific literature. The following application notes and protocols are based on a hypothetical mechanism of action, assuming this compound is an agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a common target for anti-obesity therapeutics.[1][2][3] These guidelines are intended for research purposes only and should be adapted based on the actual properties of the compound.
Introduction
Diet-induced obesity (DIO) in rodent models, particularly in C57BL/6 mice, is a widely used preclinical platform to study the pathophysiology of obesity and to evaluate the efficacy of novel therapeutic agents.[4][5][6] These models effectively mimic many features of human metabolic syndrome, including weight gain, insulin resistance, and hyperglycemia, when fed a high-fat diet.[6][7] This document provides detailed protocols for the administration of the hypothetical GLP-1R agonist, this compound, in a DIO mouse model and outlines key experimental procedures and expected outcomes.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following the administration of a GLP-1R agonist like the hypothetical this compound in a diet-induced obesity mouse model.
Table 1: Expected Effects of this compound on Key Metabolic Parameters
| Parameter | Expected Outcome with this compound | Typical Duration of Treatment |
| Body Weight | Significant reduction compared to vehicle control | 4-8 weeks |
| Cumulative Food Intake | Decrease in daily and cumulative consumption | 4-8 weeks |
| Fasting Blood Glucose | Lowered levels, improved glycemic control | 2-4 weeks |
| Glucose Tolerance (AUC in OGTT) | Significant improvement (lower AUC) | 4 weeks |
| Insulin Sensitivity | Enhanced insulin signaling and sensitivity | 4-6 weeks |
| Body Composition (Fat Mass) | Reduction in total and visceral adiposity | 4-8 weeks |
Table 2: Sample Dosing Regimen for a GLP-1R Agonist in DIO Mice
| Parameter | Recommendation | Notes |
| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Subcutaneous is often preferred for sustained release formulations. |
| Vehicle | Sterile Saline or PBS with 0.1% BSA | The vehicle should be tested alone as a control. |
| Dosage Range | 1 - 100 µg/kg | Dose-response studies are essential to determine optimal efficacy. |
| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile of the compound. |
| Control Groups | Vehicle-treated DIO mice; Lean mice on standard chow | Essential for data interpretation. |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity in C57BL/6 Mice
-
Animal Model: Use male C57BL/6J mice, 5-6 weeks of age at the start of the diet regimen.[4]
-
Housing: House mice in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.[8]
-
Dietary Regimen:
-
Induction Period: Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype (typically a 15-20% weight difference between DIO and lean groups).
-
Monitoring: Record body weight and food intake weekly.
Protocol 2: Administration of this compound
-
Acclimatization: Acclimate the DIO mice to handling and injection procedures for at least one week prior to the start of the study.
-
Randomization: Randomize DIO mice into treatment and vehicle control groups based on body weight to ensure even distribution.
-
Compound Preparation: Prepare this compound in a sterile vehicle solution at the desired concentrations.
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection).
-
Dosing should be performed at the same time each day to minimize circadian variations.
-
-
Monitoring during Treatment:
-
Measure body weight and food intake daily for the first week and then 2-3 times per week for the remainder of the study.
-
Observe animals for any adverse clinical signs.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the mice for 6 hours (with access to water) prior to the glucose challenge.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (Time 0).
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as a GLP-1R agonist.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in DIO mice.
References
- 1. Frontiers | GLP−1 receptor agonists for the treatment of obesity: Role as a promising approach [frontiersin.org]
- 2. BI 456906: Discovery and preclinical pharmacology of a novel GCGR/GLP-1R dual agonist with robust anti-obesity efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weight Loss and Maintenance Related to the Mechanism of Action of Glucagon-Like Peptide 1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Classic Diet-Induced Obese Mouse Model is Still Enabling Breakthroughs in Drug Discovery for Metabolic Diseases | Taconic Biosciences [taconic.com]
- 7. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Insulin Receptor (p-IR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of insulin receptor (IR) phosphorylation using Western blotting. Due to the absence of specific information on "BDM31827" in publicly available scientific literature, this document outlines a general methodology for assessing the effects of a hypothetical test compound on IR phosphorylation. Researchers should adapt this protocol based on the specific characteristics of their compound of interest.
Introduction
The insulin receptor is a transmembrane tyrosine kinase that plays a pivotal role in regulating glucose homeostasis. Upon insulin binding, the receptor undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event is a critical initial step in the insulin signaling cascade, leading to downstream effects such as glucose uptake and glycogen synthesis.[1][2][3] Dysregulation of IR phosphorylation is a hallmark of insulin resistance and type 2 diabetes.
Western blotting is a widely used technique to detect and quantify the phosphorylation status of the insulin receptor. This method allows for the separation of proteins by size, transfer to a solid support membrane, and probing with antibodies specific to the phosphorylated form of the target protein. By comparing the levels of phosphorylated IR (p-IR) to the total amount of IR protein, researchers can assess the extent of receptor activation in response to various stimuli, including potential therapeutic compounds.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a cell line known to express the insulin receptor, such as HepG2 (human hepatoma), MCF-7 (human breast cancer), or 3T3-L1 (mouse adipocytes).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-18 hours in a low-serum or serum-free medium to reduce basal levels of IR phosphorylation.
-
Compound Treatment: Treat the serum-starved cells with the test compound (e.g., this compound) at various concentrations and for different durations. Include appropriate controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound.
-
Positive Control: Cells stimulated with a known concentration of insulin (e.g., 100 nM) to induce IR phosphorylation.
-
Negative Control: Untreated, serum-starved cells.
-
Protein Extraction
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. A typical RIPA buffer composition is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer to the cells and incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 7.5% or 4-12% gradient gel) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IR (e.g., anti-p-IR Tyr1158/1162/1163) overnight at 4°C with gentle agitation. The dilution of the antibody should be optimized according to the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for total IR): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total insulin receptor (Total IR). Alternatively, a parallel gel can be run and blotted for total IR.
Data Presentation
Quantitative analysis of the Western blot data is crucial for comparing the effects of the treatment. The band intensities are measured using densitometry software. The level of p-IR is normalized to the level of total IR for each sample.
Table 1: Hypothetical Quantitative Data for p-IR Levels After this compound Treatment
| Treatment Group | This compound Conc. (µM) | p-IR/Total IR Ratio (Normalized to Vehicle) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.00 | 1.0 |
| This compound | 1 | 1.50 | 1.5 |
| This compound | 5 | 2.75 | 2.8 |
| This compound | 10 | 4.20 | 4.2 |
| Insulin (Positive Control) | 0.1 | 5.50 | 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and the properties of the test compound.
Visualizations
Insulin Signaling Pathway
Caption: Insulin signaling pathway initiation.
Western Blot Experimental Workflow
Caption: Western blot workflow for p-IR analysis.
Logical Relationship of this compound Action
Caption: Hypothetical effect of this compound on p-IR.
References
Application Notes and Protocols for BDM31827: A Novel Modulator of Glucose Uptake in Adipocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BDM31827 is a novel small molecule compound designed for the investigation of glucose metabolism in adipocytes. As a potent and selective modulator of key signaling pathways governing glucose transport, this compound serves as an invaluable tool for researchers in the fields of metabolic disease, obesity, and diabetes. This document provides detailed application notes and experimental protocols for the use of this compound in studying glucose uptake in adipocyte cell models.
Mechanism of Action
This compound is hypothesized to exert its effects on glucose uptake through a dual mechanism involving the antagonism of the Adenosine A1 receptor (A1R) and the positive modulation of β-adrenergic receptor (β-AR) signaling.
-
Adenosine A1 Receptor (A1R) Antagonism: Adipocytes secrete adenosine, which acts in an autocrine/paracrine manner on A1R.[1] Activation of this Gαi-coupled receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3][4] By antagonizing the A1R, this compound is proposed to block this tonic inhibitory signal, thereby increasing cAMP levels.
-
Modulation of β-Adrenergic Receptor (β-AR) Signaling: The β-ARs, particularly the β3-AR subtype in adipocytes, are Gαs-coupled receptors.[5] Their activation stimulates adenylyl cyclase, leading to a rise in cAMP and subsequent activation of PKA.[6][7] This cascade promotes both lipolysis and the expression of genes involved in energy expenditure.[8][9] this compound is believed to positively modulate this pathway, further enhancing cAMP production.
The synergistic action of A1R antagonism and β-AR modulation by this compound is thought to culminate in a significant increase in intracellular cAMP. This rise in cAMP and PKA activity is linked to downstream signaling events that promote the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into the adipocyte.[10][11][12]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key metabolic parameters in differentiated 3T3-L1 adipocytes.
Table 1: Effect of this compound on Glucose Uptake
| This compound Concentration (µM) | 2-NBDG Glucose Uptake (Fold Change over Basal) |
| 0 (Basal) | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1 | 2.8 ± 0.3 |
| 10 | 4.5 ± 0.4 |
| 100 | 4.2 ± 0.5 |
| Insulin (100 nM) | 5.0 ± 0.3 |
Table 2: Effect of this compound on Lipolysis (Glycerol Release)
| This compound Concentration (µM) | Glycerol Release (Fold Change over Basal) |
| 0 (Basal) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 |
| 1 | 3.5 ± 0.4 |
| 10 | 6.2 ± 0.6 |
| 100 | 5.9 ± 0.7 |
| Isoproterenol (10 µM) | 7.0 ± 0.5 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in adipocytes.
Caption: Experimental workflow for 2-NBDG glucose uptake assay.
Caption: Logical relationship of this compound's dual action.
Experimental Protocols
Culture and Differentiation of 3T3-L1 Preadipocytes
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose (25 mM), 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin (Differentiation Medium 1)
-
DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin (Differentiation Medium 2)
-
6-well or 96-well tissue culture plates
Protocol:
-
Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into the desired plate format and grow to confluence.
-
Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium 1.
-
On Day 2, replace the medium with Differentiation Medium 2.
-
On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium 2.
-
Adipocytes are typically fully differentiated and ready for experiments between Day 8 and Day 12, as indicated by the accumulation of lipid droplets.
2-NBDG Glucose Uptake Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.2% BSA
-
This compound stock solution (e.g., in DMSO)
-
Insulin solution (positive control)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Fluorescence plate reader
Protocol:
-
Gently wash the differentiated adipocytes twice with PBS.
-
Incubate the cells in KRB buffer for 1-2 hours at 37°C to serum starve.
-
Prepare serial dilutions of this compound in KRB buffer. Also prepare a positive control (e.g., 100 nM insulin) and a vehicle control (e.g., DMSO).
-
Remove the starvation buffer and add the prepared treatments to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for an additional 30-60 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence readings of treated wells to the vehicle control to determine the fold change in glucose uptake.
Lipolysis Assay (Glycerol Release)
Materials:
-
Differentiated 3T3-L1 adipocytes in a 24-well plate
-
Krebs-Ringer Bicarbonate Buffer (KRB) with 2% BSA and 1 mM adenosine deaminase
-
This compound stock solution
-
Isoproterenol solution (positive control)
-
Glycerol Assay Kit
Protocol:
-
Wash differentiated adipocytes twice with PBS.
-
Incubate cells in KRB buffer for 1 hour at 37°C.
-
Prepare treatments: this compound, Isoproterenol (10 µM), and vehicle control in KRB buffer.
-
Remove the incubation buffer and add the treatments to the cells.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (incubation medium) from each well.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol concentration to the total protein content of the cells in each well.
-
Express the results as fold change over the basal (vehicle control) condition.
References
- 1. Effects of adenosine A1 receptor antagonism on lipogenesis and lipolysis in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tonic activity of the rat adipocyte A1-adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feeding desensitizes A1 adenosine receptors in adipose through FOXO1-mediated transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta3-adrenergic receptor induction of adipocyte inflammation requires lipolytic activation of stress kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis [insight.jci.org]
- 10. Molecular mechanisms of insulin-stimulated glucose uptake in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Molecular mechanisms of insulin-stimulated glucose uptake in adipocytes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Evaluating the Efficacy of a Novel Compound (BDM31827) Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The following application notes provide a comprehensive framework for characterizing the in vitro efficacy of a novel investigational compound, BDM31827. In the absence of specific information regarding its mechanism of action, a tiered approach is recommended. This involves an initial assessment of its impact on cell viability, followed by more detailed investigations into the induction of apoptosis and potential modulation of common cell signaling pathways, such as G-protein coupled receptor (GPCR) signaling. These protocols are designed to be adaptable to various cell lines and experimental contexts.
Section 1: Assessment of Cell Viability
A primary step in characterizing a new compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays, such as the MTT and MTS assays, are widely used for this purpose as they measure the metabolic activity of living cells.[1][2]
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2] The intensity of the purple color is directly proportional to the number of metabolically active cells.[2]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1][3]
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium). The final vehicle concentration should be consistent across all wells and not exceed a level that affects cell viability (typically ≤0.5%). Add the diluted compound to the appropriate wells and incubate for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only control wells.
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[1][2] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 0.1 | 1.231 | 0.091 | 98.2 |
| 1 | 1.103 | 0.075 | 88.0 |
| 10 | 0.627 | 0.043 | 50.0 |
| 50 | 0.158 | 0.022 | 12.6 |
| 100 | 0.079 | 0.015 | 6.3 |
Experimental Workflow for MTT Assay
Caption: Workflow for MTT Cell Viability Assay.
Section 2: Assessment of Apoptosis Induction
If this compound is found to decrease cell viability, the next step is to determine if this is due to the induction of apoptosis (programmed cell death). Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.[5][6]
Annexin V/Propidium Iodide (PI) Staining Assay
Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488) to detect early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6][7] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7]
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (including the IC₅₀ value determined from the viability assay) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.[7]
Data Presentation:
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| This compound Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 1 | 88.5 | 7.3 | 2.8 | 1.4 |
| 10 (IC₅₀) | 45.1 | 35.6 | 15.2 | 4.1 |
| 50 | 10.3 | 55.8 | 28.7 | 5.2 |
Experimental Workflow for Annexin V/PI Assay
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a substrate that becomes fluorescent or luminescent upon cleavage by the active enzyme.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Addition: After the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) and express the results as a fold change in caspase activity relative to the vehicle-treated control.
Data Presentation:
Table 3: Caspase-3/7 Activation by this compound
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,234 | 1,287 | 1.0 |
| 1 | 25,898 | 2,145 | 1.7 |
| 10 (IC₅₀) | 121,872 | 9,750 | 8.0 |
| 50 | 259,000 | 20,720 | 17.0 |
Section 3: Assessment of GPCR Signaling Modulation
If the mechanism of action of this compound is hypothesized to involve modulation of a G-protein coupled receptor (GPCR), specific assays can be employed to measure changes in downstream second messengers, such as cyclic AMP (cAMP) and intracellular calcium.[9][10]
cAMP Assay
The intracellular level of cAMP is a key indicator of the activation of Gs- and Gi-coupled GPCRs.[9] Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cAMP, while activation of Gi-coupled receptors inhibits adenylyl cyclase, causing a decrease in cAMP levels.[9] Competitive immunoassays are commonly used to measure cAMP levels.[11]
Experimental Protocol:
-
Cell Culture: Use a cell line endogenously expressing the GPCR of interest or a recombinant cell line overexpressing the receptor.
-
Cell Stimulation: Seed cells in a 96-well plate. Pre-treat the cells with this compound for a specified time. Then, stimulate the cells with a known agonist for the GPCR of interest. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline level of cAMP.[11]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF-based assay kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples from the standard curve. Plot the cAMP concentration against the log concentration of this compound to determine its effect on agonist-stimulated cAMP production.
Data Presentation:
Table 4: Effect of this compound on Agonist-Stimulated cAMP Production (Gs-coupled GPCR)
| This compound Concentration (µM) | Agonist Concentration (nM) | Mean cAMP (nM) | Standard Deviation | % of Max Agonist Response |
| 0 | 0 | 0.5 | 0.08 | 0 |
| 0 | 10 | 12.5 | 1.1 | 100 |
| 1 | 10 | 10.2 | 0.9 | 81.6 |
| 10 | 10 | 5.8 | 0.5 | 46.4 |
| 100 | 10 | 1.2 | 0.2 | 9.6 |
Signaling Pathway Diagram for a Gs-coupled GPCR
Caption: Simplified Gs-coupled GPCR Signaling Pathway.
Intracellular Calcium Mobilization Assay
Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium concentration.[10] This can be measured using fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to calcium.
Experimental Protocol:
-
Cell Loading: Seed cells in a 96-well, black-walled, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. Record a baseline fluorescence reading.
-
Signal Measurement: Inject this compound into the wells and monitor the change in fluorescence intensity over time to assess for agonist activity. To test for antagonist activity, pre-incubate the cells with this compound before injecting a known agonist.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence before and after the addition of the compound or as a percentage of the maximal response to a reference agonist.
Data Presentation:
Table 5: Effect of this compound on Agonist-Induced Calcium Mobilization (Gq-coupled GPCR)
| This compound Concentration (µM) | Agonist Concentration (nM) | Peak Fluorescence Intensity (RFU) | Standard Deviation | % of Max Agonist Response |
| 0 | 0 | 500 | 45 | 0 |
| 0 | 100 | 8500 | 680 | 100 |
| 1 | 100 | 6800 | 544 | 80.0 |
| 10 | 100 | 3400 | 272 | 40.0 |
| 100 | 100 | 750 | 60 | 8.8 |
These application notes provide a structured approach to the initial in vitro characterization of a novel compound, this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential therapeutic efficacy and mechanism of action. The detailed protocols and data presentation formats are intended to serve as a guide for designing and executing robust cell-based assays in a drug discovery setting.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2. Annexin-V (Apoptosis assay) and activated caspase-3 measurement [bio-protocol.org]
- 9. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for BDM31827 in Combination with Other Anti-Diabetic Drugs
A comprehensive search for the compound "BDM31827" in scientific literature and public databases has yielded no specific information for a drug with this identifier. It is possible that "this compound" is an internal development code, a novel compound not yet disclosed in public forums, or a typographical error.
Without a known chemical structure, mechanism of action, or any preclinical or clinical data, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
To proceed with generating the requested content, a valid and publicly recognized name or identifier for the compound of interest is required. Once a known anti-diabetic agent is specified, the following detailed information, structured as requested, can be developed.
General Principles for Combination Therapy in Type 2 Diabetes
While specific data for this compound is unavailable, the principles of combination therapy are well-established in the management of Type 2 Diabetes (T2D). The rationale for using multiple anti-diabetic agents in combination is to address the multifaceted pathophysiology of the disease by targeting different mechanisms of action. This approach can lead to synergistic or additive effects, resulting in improved glycemic control, and may allow for the use of lower doses of individual agents, potentially reducing side effects.[1][2][3]
Commonly combined classes of oral anti-diabetic drugs include:
-
Biguanides (e.g., Metformin): Decrease hepatic glucose production and improve insulin sensitivity.[4][5]
-
Sulfonylureas (e.g., Glimepiride): Stimulate insulin secretion from pancreatic β-cells.[6]
-
Thiazolidinediones (TZDs) (e.g., Pioglitazone): Improve insulin sensitivity in peripheral tissues.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin): Increase incretin levels, which in turn stimulate insulin release and decrease glucagon levels in a glucose-dependent manner.
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., Ertugliflozin, Canagliflozin): Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[7]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide, Semaglutide): Mimic the action of the incretin hormone GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety.
Hypothetical Experimental Workflow for a Novel Anti-Diabetic Compound
Should information on this compound become available, a general workflow for evaluating its potential in combination with other anti-diabetic drugs would follow a structured preclinical and clinical development path.
Caption: A generalized workflow for the development and evaluation of a novel anti-diabetic compound in combination therapies.
Hypothetical Signaling Pathway Analysis
Once the molecular target of this compound is identified, its interaction with known anti-diabetic signaling pathways can be mapped. For example, if this compound were found to be an AMPK activator, its signaling pathway in combination with a GLP-1 receptor agonist could be visualized as follows:
Caption: A hypothetical signaling pathway for a combination of an AMPK activator (this compound) and a GLP-1 receptor agonist.
We recommend that the user verify the identity of this compound and provide a recognized name for the compound to enable the creation of accurate and detailed Application Notes and Protocols.
References
- 1. Common Diabetes Drugs [webmd.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Type 2 Diabetes Medicine | RYBELSUS® (semaglutide) tablets [rybelsus.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromothymol Blue | C27H28Br2O5S | CID 6450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of Sodium-Glucose Cotransporter-2 Inhibitors on Endothelial Function: A Systematic Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetes treatment: Medications for type 2 diabetes - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols: A Comparative Analysis of PTP1B Inhibition via Lentiviral shRNA Knockdown and Small Molecule Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a critical negative regulator of insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and Janus kinase 2 (JAK2) makes it a key therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3][4] This document provides a detailed comparison of two primary methods for inhibiting PTP1B function in a research setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct enzymatic inhibition with a small molecule compound.
Here, we focus on a representative and well-characterized PTP1B inhibitor, CPT-157633 , for a quantitative and methodological comparison against the shRNA approach. Understanding the nuances, advantages, and limitations of each technique is crucial for designing robust experiments and accurately interpreting results in basic research and drug development.
Comparison of Methodologies
| Feature | Lentiviral shRNA Knockdown | CPT-157633 (Small Molecule Inhibitor) |
| Mechanism of Action | Post-transcriptional gene silencing by targeting PTP1B mRNA for degradation, leading to reduced PTP1B protein expression. | Competitive, active-site directed inhibition of PTP1B enzymatic activity.[5] |
| Mode of Inhibition | Reduction of total PTP1B protein levels. | Direct, reversible inhibition of PTP1B's catalytic function.[5] |
| Temporal Control | Onset of knockdown is gradual (typically 48-72 hours post-transduction) and is generally long-term or stable. | Rapid onset of action upon administration and is reversible upon withdrawal of the compound. |
| Specificity & Off-Target Effects | Potential for off-target effects through miRNA-like activity of the shRNA, impacting unintended mRNA transcripts. Careful design and validation of shRNA sequences are critical. | Potential for off-target inhibition of other structurally related phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP).[6] Selectivity profiling is essential. |
| Applications | Ideal for studying the long-term consequences of PTP1B depletion and for creating stable cell lines with reduced PTP1B expression. | Suited for studying the acute effects of PTP1B inhibition, dose-response relationships, and for mimicking pharmacological intervention. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for both methodologies.
| Parameter | Lentiviral shRNA Knockdown of PTP1B | CPT-157633 |
| Efficacy Metric | Knockdown Efficiency (%) | Inhibition Constant (Ki), IC50 |
| Reported Values | Up to 84% reduction of PTP1B expression in mouse liver. | Ki: 45 nM[5] |
| Selectivity | Dependent on shRNA sequence design to minimize off-target mRNA binding. | Selective for PTP1B over other protein tyrosine phosphatases.[5] |
Signaling Pathways and Experimental Workflows
PTP1B in Insulin and Leptin Signaling
PTP1B negatively regulates the insulin and leptin signaling pathways. In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS-1), attenuating the downstream signaling cascade.[1] In the leptin pathway, PTP1B targets JAK2, a kinase activated by the leptin receptor, thereby dampening the leptin signal.[1][7]
References
- 1. portlandpress.com [portlandpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Protein Tyrosine Phosphatase 1B, a major regulator of leptin-mediated control of cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BDM31827 in Neurodegenerative Disease Models
For Research Use Only.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates the dysregulation of the Hippo signaling pathway and its downstream effectors, Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD), in the pathogenesis of these devastating disorders. In healthy neuronal cells, the Hippo pathway maintains cellular homeostasis. However, in neurodegenerative conditions, alterations in this pathway can lead to decreased nuclear YAP, impairing the transcription of pro-survival genes and contributing to neuronal cell death.
BDM31827 is a novel, potent, and selective small molecule modulator of the YAP-TEAD interaction. By preventing the inhibitory phosphorylation of YAP or by directly facilitating the YAP-TEAD transcriptional complex, this compound promotes the expression of target genes involved in neuronal survival and resilience. These application notes provide detailed protocols for utilizing this compound to investigate its therapeutic potential in various in vitro and in vivo models of neurodegenerative diseases.
Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. In mammals, the core of this pathway consists of a kinase cascade including MST1/2 and LATS1/2. When the Hippo pathway is active, LATS1/2 phosphorylates YAP, leading to its cytoplasmic sequestration and subsequent degradation. This prevents YAP from translocating to the nucleus and acting as a transcriptional co-activator. In the absence of inhibitory signaling, unphosphorylated YAP enters the nucleus and binds to TEAD transcription factors, initiating the transcription of genes that promote cell proliferation and inhibit apoptosis.[1][2]
In the context of neurodegenerative diseases, such as Huntington's disease, there is evidence of Hippo pathway dysregulation, with increased levels of phosphorylated MST1 and YAP, and a decrease in nuclear YAP.[3][4] This reduction in nuclear YAP is believed to contribute to transcriptional dysregulation and neuronal cell death.[3][4] Similarly, in Alzheimer's disease models, YAP has been shown to be downregulated in senescent astrocytes, and deletion of YAP in these cells impairs cognitive function.[5][6][7]
This compound is designed to counteract this pathological process by modulating the YAP-TEAD interaction. Its primary mechanism of action is the inhibition of upstream kinases that phosphorylate YAP, thereby promoting its nuclear localization and interaction with TEAD. This leads to the enhanced transcription of target genes that support neuronal survival and function.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in representative neurodegenerative disease models.
Table 1: In Vitro Activity of this compound in Neuronal Cell Models
| Cell Line/Model | Assay Type | Endpoint | This compound IC₅₀/EC₅₀ (nM) | Reference Compound (IC₅₀/EC₅₀, nM) |
| SH-SY5Y (Neuroblastoma) | TEAD-Luciferase Reporter | Inhibition of reporter activity | 85 | Verteporfin (250) |
| Primary Cortical Neurons (Mouse) | Cell Viability (MTT) | Protection against glutamate toxicity | 120 | - |
| HD patient-derived iPSC-neurons | Co-Immunoprecipitation | Disruption of p-YAP/14-3-3 binding | 150 | - |
| APP/PS1 mouse-derived astrocytes | SA-β-gal Staining | Reduction of senescent cells | 200 | - |
Table 2: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model (R6/2)
| Treatment Group | Dose (mg/kg, i.p.) | Rotarod Performance (seconds) | Striatal Volume (mm³) | Aggregate Load (% area) |
| Vehicle Control | - | 45 ± 8 | 2.1 ± 0.3 | 15 ± 3 |
| This compound | 10 | 85 ± 12 | 2.8 ± 0.4 | 8 ± 2 |
| This compound | 20 | 110 ± 15 | 3.2 ± 0.3 | 5 ± 1** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Table 3: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (5xFAD)
| Treatment Group | Dose (mg/kg, p.o.) | Morris Water Maze (Escape Latency, s) | Aβ Plaque Burden (%) | Synaptophysin Level (arbitrary units) |
| Vehicle Control | - | 60 ± 10 | 12 ± 2 | 0.8 ± 0.1 |
| This compound | 15 | 40 ± 8 | 7 ± 1.5 | 1.2 ± 0.2 |
| This compound | 30 | 25 ± 5 | 4 ± 1 | 1.5 ± 0.2** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Experimental Protocols
Protocol 1: TEAD-Responsive Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the YAP-TEAD complex.
Materials:
-
HEK293T or SH-SY5Y cells
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
DMEM with 10% FBS
-
This compound and control compounds
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid at a 10:1 ratio using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Plating: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or control compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.[8]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation of YAP and TEAD from Brain Tissue
This protocol is used to assess the in vivo interaction between YAP and TEAD.
Materials:
-
Mouse brain tissue (hippocampus or striatum)
-
Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-YAP antibody (for immunoprecipitation)
-
Anti-TEAD antibody (for western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
-
ECL detection reagents
Procedure:
-
Tissue Lysis: Homogenize brain tissue in ice-cold Co-IP lysis buffer.[1][5][6]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: Incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the anti-YAP antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with ice-cold Co-IP lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-TEAD antibody. Visualize the bands using an ECL detection system.
Protocol 3: In Vivo Administration of this compound and Behavioral Testing
This protocol describes the administration of this compound to mouse models of neurodegenerative disease and subsequent behavioral assessment.
Materials:
-
Neurodegenerative disease mouse model (e.g., R6/2 for Huntington's, 5xFAD for Alzheimer's)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Rotarod apparatus
-
Morris Water Maze
-
Anesthesia and surgical tools for tissue collection
Procedure:
-
Acclimatization and Grouping: Acclimatize mice to the housing conditions for at least one week. Randomly assign mice to treatment groups (vehicle control, this compound low dose, this compound high dose).
-
Dosing: Prepare this compound in the appropriate vehicle. Administer the compound daily via intraperitoneal (i.p.) injection or oral gavage (p.o.) at the desired doses.
-
Behavioral Testing:
-
Rotarod Test (for motor coordination): Place mice on a rotating rod with accelerating speed and record the latency to fall. Test mice at regular intervals throughout the study.
-
Morris Water Maze (for spatial learning and memory): Train mice to find a hidden platform in a circular pool of water. Record the escape latency and path length over several days of training. Conduct a probe trial to assess memory retention.
-
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse with saline. Collect brain tissue for subsequent histological (e.g., immunostaining for protein aggregates) and biochemical (e.g., western blotting for synaptic markers) analyses.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low luciferase signal | Low transfection efficiency | Optimize transfection protocol; use a more robust cell line. |
| Cell death due to compound toxicity | Perform a cell viability assay to determine the optimal concentration range for this compound. | |
| High background in Co-IP | Insufficient pre-clearing or washing | Increase pre-clearing time and the number of wash steps. |
| Non-specific antibody binding | Use a high-quality, validated antibody for immunoprecipitation. | |
| Variability in behavioral data | Improper handling of animals | Ensure consistent handling and testing procedures for all mice. |
| Small sample size | Increase the number of animals per group to achieve statistical power. |
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neurodegenerative diseases by targeting the dysregulated YAP-TEAD signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound in relevant preclinical models. Further studies are warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of YAP and Its Related Mechanisms in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Co-immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 6. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 7. YAP prevents premature senescence of astrocytes and cognitive decline of Alzheimer's disease through regulating CDK6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for PTP1B Tool Compounds in Research
Note: Extensive searches for the specific compound "BDM31827" did not yield any publicly available data. Therefore, these application notes and protocols have been generated using Trodusquemine (MSI-1436) as a representative and well-characterized tool compound for Protein Tyrosine Phosphatase 1B (PTP1B) research. The principles and methods described herein are broadly applicable to other potent and selective PTP1B inhibitors.
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways.[1][2][3] Primarily localized to the cytoplasmic face of the endoplasmic reticulum, PTP1B dephosphorylates key proteins, thereby attenuating signal transduction.[3] Its established roles in down-regulating insulin and leptin signaling have made it a significant therapeutic target for type 2 diabetes and obesity.[4][5][6] Furthermore, emerging evidence implicates PTP1B in the development of some cancers and neurodegenerative diseases, broadening its therapeutic potential.[2][7]
PTP1B exerts its regulatory effects by dephosphorylating activated insulin receptors and insulin receptor substrate-1 (IRS-1), which dampens the downstream PI3K-Akt pathway and reduces GLUT4 translocation to the cell surface.[1] In leptin signaling, PTP1B targets Janus kinase 2 (JAK2), a key mediator of the leptin receptor's effects on appetite and metabolism.[2][4] The development of potent and selective PTP1B inhibitors is a key strategy to enhance insulin and leptin sensitivity.[8][9]
Trodusquemine (MSI-1436): A Representative PTP1B Tool Compound
Trodusquemine is a well-characterized, cell-permeable, allosteric inhibitor of PTP1B.[10][11] Unlike active-site inhibitors, which can suffer from a lack of selectivity due to the highly conserved active site among protein tyrosine phosphatases, allosteric inhibitors like Trodusquemine offer a promising avenue for achieving high specificity.[10]
Mechanism of Action
Trodusquemine binds to a C-terminal, non-catalytic domain of PTP1B, inducing a conformational change that inhibits its enzymatic activity.[11] This non-competitive inhibition mechanism contributes to its high selectivity for PTP1B over other phosphatases, such as the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[11]
Data Presentation: In Vitro Efficacy and Selectivity
The following table summarizes the inhibitory activity of Trodusquemine and other representative PTP1B inhibitors.
| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity over TCPTP | Reference |
| Trodusquemine (MSI-1436) | PTP1B | 1 | Non-competitive (Allosteric) | ~224-fold | [11] |
| Ertiprotafib | PTP1B | 1.6 - 29 | Active Site | Low | [11] |
| Compound 4b (dihydropyridine thione) | PTP1B | 3.33 | Competitive | >30-fold | [6] |
| Kaempferol | PTP1B | 279.23 | Not specified | Not specified | [12] |
| Lithocholic acid | PTP1B | 9.62 | Not specified | Not specified | [12] |
Signaling Pathways and Experimental Workflows
PTP1B in Insulin Signaling
The diagram below illustrates the negative regulatory role of PTP1B in the insulin signaling pathway and the effect of a PTP1B inhibitor.
Caption: PTP1B negatively regulates insulin signaling. Trodusquemine inhibits PTP1B, enhancing the pathway.
Experimental Workflow: In Vitro PTP1B Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory potential of a compound against PTP1B in vitro.
Caption: Workflow for determining the IC50 of a PTP1B inhibitor using a colorimetric assay.
Experimental Protocols
In Vitro PTP1B Enzymatic Assay (Colorimetric)
This protocol is adapted from standard methods using p-nitrophenyl phosphate (pNPP) as a substrate.[2]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compound (e.g., Trodusquemine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of the test compound in Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤1%).
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted test compound to the respective wells. For control wells, add 10 µL of the solvent.
-
Add 20 µL of a working solution of PTP1B enzyme in Assay Buffer to each well.
-
Pre-incubate the plate at 30°C for 10-30 minutes. The pre-incubation time may need to be optimized for allosteric inhibitors to allow for binding.[4]
-
Initiate the enzymatic reaction by adding 20 µL of pNPP substrate solution (prepared in Assay Buffer) to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH (optional, depending on the assay kit).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (solvent-only) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Assay: Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol describes how to assess the effect of a PTP1B inhibitor on insulin-stimulated phosphorylation of the insulin receptor (IR) in a cell-based model.
Materials:
-
HepG2 cells (human hepatoma cell line) or a similar insulin-responsive cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Test compound (e.g., Trodusquemine).
-
Insulin.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151) and anti-total-Insulin Receptor β.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating them in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with 100 nM insulin for 10 minutes at 37°C.
-
Immediately wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated insulin receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total insulin receptor to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated IR to total IR.
Selectivity Profiling
To establish a compound as a reliable tool for PTP1B research, it is crucial to assess its selectivity against other relevant protein tyrosine phosphatases.
Rationale for Selectivity Testing
The active site of PTPs is highly conserved, making it challenging to develop selective active-site inhibitors.[10] A lack of selectivity can lead to off-target effects and confounding experimental results. T-cell protein tyrosine phosphatase (TCPTP) is the most closely related homolog to PTP1B and is a critical counterscreening target.[11] Other PTPs to consider for selectivity profiling include SHP-1 and SHP-2.
Selectivity Profiling Workflow
Caption: A logical workflow for assessing the selectivity of a PTP1B inhibitor.
Conclusion
The use of a potent, selective, and well-characterized tool compound is essential for elucidating the precise biological roles of PTP1B. Trodusquemine serves as an excellent example of such a tool. The protocols and data presented here provide a framework for researchers to effectively utilize PTP1B inhibitors in their studies, from initial in vitro characterization to cell-based pathway analysis. It is imperative for researchers to confirm the potency and selectivity of any tool compound within their own experimental systems.
References
- 1. Mechanism of action of pyridazine analogues on protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 9. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 10. Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways.[1][2][3][4] Its role in downregulating these pathways has made it a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, as well as in cancer.[1][2][5] High-throughput screening (HTS) is a key strategy for identifying novel PTP1B inhibitors. These application notes provide an overview of the methodologies and protocols for conducting HTS campaigns to discover and characterize new PTP1B inhibitors.
PTP1B Signaling Pathways
PTP1B primarily exerts its function by dephosphorylating key proteins in cellular signaling cascades. Understanding these pathways is crucial for designing effective screening assays and for characterizing the mechanism of action of identified inhibitors.
Insulin Signaling Pathway
The binding of insulin to the insulin receptor (IR) triggers the autophosphorylation of the receptor's tyrosine residues, initiating a downstream signaling cascade. PTP1B negatively regulates this pathway by dephosphorylating the activated insulin receptor and its substrate (IRS-1), thus attenuating the insulin signal.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity.
References
Live-cell imaging of signaling events with BDM31827
Initial investigations to gather information on the compound "BDM31827" for the creation of detailed application notes and protocols have been unsuccessful. Comprehensive searches of scientific databases and public resources have yielded no specific information related to a molecule with this identifier.
This lack of information prevents the creation of the requested content, as the core requirements—such as summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—are entirely dependent on the specific characteristics and biological functions of the compound .
Without access to data on the mechanism of action, the biological targets, and established experimental uses of this compound, any attempt to generate the requested application notes and protocols would be purely speculative and lack the factual basis required for a scientific document.
It is possible that "this compound" is an internal compound designation not yet disclosed in public literature, a novel and very recently developed molecule, or a typographical error in the provided topic.
To proceed with this request, further clarification on the identity of this compound is necessary. Specifically, information regarding its chemical nature, biological target, and any existing research or preliminary data would be required.
Troubleshooting & Optimization
BDM31827 solubility issues and solutions
Important Notice: Information regarding the molecule "BDM31827" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide is based on general principles for handling compounds with potential solubility challenges. Researchers should always consult any available internal documentation or contact the compound supplier for specific handling instructions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: Currently, there is no publicly available information detailing the chemical structure, molecular weight, or biological target of a compound designated this compound. Without this information, its mechanism of action cannot be described.
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?
A: As specific solubility data for this compound is unavailable, a general solvent screening approach is recommended. It is crucial to start with small amounts of the compound to determine the best solvent empirically.
Recommended Starting Solvents for Screening:
-
Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for a wide range of organic molecules in biological research.[1][2][3]
-
Ethanol: A polar protic solvent that can be effective for many organic compounds.
-
Methanol: Another polar protic solvent to consider.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be an alternative to DMSO.
It is advisable to test solubility in these solvents individually and as binary mixtures with aqueous buffers to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with novel or poorly characterized compounds like this compound.
Initial Solubility Assessment
A logical workflow for testing the solubility of a new compound is essential to conserve valuable material and obtain a usable stock solution.
Caption: A stepwise workflow for determining solubility and preparing solutions.
Quantitative Solubility Data
Without experimental data for this compound, we present a generalized table of common solvents used in drug discovery and their relevant physical properties. This can guide the selection of appropriate solvents for initial screening.
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Miscible with Water? | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Yes[1] | Aprotic, polar solvent. Can be difficult to remove.[1] |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Yes | Polar, protic solvent. |
| Methanol | CH₃OH | 32.04 | 64.7 | Yes | Polar, protic solvent. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | Yes | Aprotic, polar solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
(Note: The molecular weight of this compound is unknown. This calculation is a placeholder for when this information is available.)
-
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes. If dissolution is not complete, sonicate the tube in a water bath for 5-10 minutes.
-
Warming (Optional): If the compound is still not dissolved, warm the solution to 37°C for 10-15 minutes, followed by vortexing.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Preparation: Pre-warm the desired volume of cell culture media or aqueous buffer to 37°C.
-
Dilution: While gently vortexing the media, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Crucial Point: Never add the aqueous buffer directly to the concentrated DMSO stock, as this will likely cause the compound to precipitate.
-
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Observation: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If precipitation occurs, the concentration may be too high for the aqueous buffer system. Consider lowering the final concentration.
Signaling Pathway Considerations
As the biological target and mechanism of action for this compound are unknown, no specific signaling pathway can be provided. For illustrative purposes, the diagram below represents a generic cell signaling cascade that is often a target in drug development. This is a hypothetical representation and is not based on any data for this compound.
Caption: A generalized representation of a cell signaling pathway.
References
Technical Support Center: Optimizing Bendamustine (BDM) Concentration for Cell Culture
Important Note: The compound "BDM31827" was not found in our search of available scientific literature. It is highly likely that this is a typographical error and the intended compound is Bendamustine (BDM) , a well-characterized chemotherapeutic agent. This document provides technical guidance for Bendamustine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Bendamustine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bendamustine?
Bendamustine is a bifunctional alkylating agent with a unique chemical structure that includes a nitrogen mustard group and a benzimidazole ring, which has some purine analog characteristics.[1][2][3] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links.[1][4] This DNA damage disrupts DNA replication and transcription, triggering a DNA damage response.[2][4] Consequently, the cell cycle is arrested, primarily at the G2/M or S phase, depending on the concentration and cell type.[2] Ultimately, this leads to programmed cell death (apoptosis) through the intrinsic pathway and can also induce mitotic catastrophe, a form of cell death that occurs during mitosis.[2][5][6] Bendamustine has been shown to be effective even in cells with p53 mutations.[6]
Q2: What is the recommended starting concentration range for Bendamustine in cell culture?
The optimal concentration of Bendamustine is highly dependent on the cell line and the duration of exposure. Based on published data, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments. For sensitive cell lines like lymphoid malignancies, concentrations in the lower end of this range (1-50 µM) are often effective.[7][8][9] For less sensitive or resistant cell lines, higher concentrations may be necessary.[7][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store a stock solution of Bendamustine?
Bendamustine hydrochloride is typically supplied as a lyophilized powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[11] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
For clinical or in vivo use, Bendamustine hydrochloride is reconstituted in Sterile Water for Injection, USP, to a concentration of 5 mg/mL and then further diluted in an infusion bag with 0.9% Sodium Chloride Injection, USP, or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP.[12][13]
Q4: Are there any known off-target effects of Bendamustine?
As a DNA alkylating agent, Bendamustine's primary activity is related to its interaction with DNA, which can affect all dividing cells. Therefore, its cytotoxic effects are not specific to cancer cells, and it can impact the viability of normal proliferating cells. In a cellular context, beyond its direct DNA damaging effects, Bendamustine has been shown to switch TNF receptor superfamily signaling from a pro-survival to a pro-death signal in B-cell lymphomas.[14]
Troubleshooting Guide
Issue: I am not observing the expected biological effect (e.g., cytotoxicity) with Bendamustine.
-
Sub-optimal Concentration: The concentration of Bendamustine may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) to determine the IC50 value for your cells.
-
-
Incorrect Exposure Time: The incubation time may be too short.
-
Cell Line Resistance: Your cell line may be inherently resistant to Bendamustine.
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Compound Degradation: Bendamustine may have degraded due to improper storage or handling.
-
Solution: Ensure your stock solution is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
-
Issue: I am observing significant cell death, even at low concentrations.
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to Bendamustine.
-
Solution: Lower the concentration range in your experiments. You may need to test concentrations in the nanomolar range for highly sensitive cells.
-
-
Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without the drug) in your experimental setup.
-
Issue: I am seeing inconsistent results between experiments.
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Variable Cell Health and Density: Inconsistent cell health, passage number, or seeding density can lead to variability in drug response.
-
Solution: Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment. Seed cells at a consistent density for each experiment.
-
-
Inaccurate Drug Dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations.
-
Solution: Carefully prepare fresh dilutions from your stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
Issue: The compound precipitated in my culture medium.
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Low Solubility: Bendamustine has limited solubility in aqueous solutions.
-
Solution: Ensure the final concentration of Bendamustine in the culture medium does not exceed its solubility limit. When diluting from a DMSO stock, add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Bendamustine in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | IC50 / LD50 | Exposure Time | Reference |
| Adult T-cell Leukemia (ATL) | Su9, S1T, MT2, ATN-1 | Mean IC50: 44.9 ± 25.0 µM | 72 hours | [8] |
| Mantle Cell Lymphoma (MCL) | - | Mean IC50: 21.1 ± 16.2 µM | 72 hours | [8] |
| DLBCL / Burkitt Lymphoma | - | Mean IC50: 47.5 ± 26.8 µM | 72 hours | [8] |
| Multiple Myeloma (MM) | - | Mean IC50: 44.8 ± 22.5 µM | 72 hours | [8] |
| Multiple Myeloma (MM) | RPMI-8226 | IC25: 101.8 µM | 24 hours | [17] |
| Multiple Myeloma (MM) | 8226-LR5 | IC25: 585.5 µM | 24 hours | [17] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | LD50: 7.3 µg/mL (untreated) | 48 hours | [16] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | LD50: 4.4 µg/mL (pretreated) | 48 hours | [16] |
| B-cell Lymphoma | BALL-1, SKLY16, DHL4 | Dose-dependent decrease in viability | 48 hours | [9] |
| Breast Cancer | MCF 7 AD (doxorubicin-resistant) | Good activity | - | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Bendamustine using an MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of Bendamustine on a given adherent cell line.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of Bendamustine from your DMSO stock solution in complete cell culture medium. A common starting range is 0.1, 1, 10, 50, 100, and 200 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Bendamustine or the controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Bendamustine concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Bendamustine's mechanism of action.
Caption: Workflow for determining optimal concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
- 5. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Bendamustine hydrochloride activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 14. Bendamustine switches TNF receptor superfamily signal from a survival to a death signal in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Potential off-target effects of BDM31827
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of BDM31827, a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator of the CB1 receptor. This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids (like anandamide and 2-AG) or classical cannabinoid agonists. By binding to this allosteric site, this compound enhances the receptor's response to the binding of orthosteric ligands. It does not significantly affect the binding of orthosteric ligands to the CB1 receptor on its own.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is no publicly available information detailing a comprehensive off-target screening profile for this compound. Published research has primarily focused on its synthesis and its positive allosteric modulatory effects at the CB1 receptor. As a matter of standard practice in drug development, it is highly probable that off-target liability screening has been conducted; however, these proprietary data have not been disclosed in the scientific literature.
Q3: Could this compound exhibit off-target effects at other cannabinoid receptors, such as CB2?
A3: While specific data for this compound is unavailable, the design of selective CB1 PAMs generally aims for high selectivity over the CB2 receptor to minimize potential immunomodulatory effects. However, without experimental data, the possibility of cross-reactivity with the CB2 receptor or other G-protein coupled receptors (GPCRs) cannot be entirely ruled out. Researchers should consider empirically determining the selectivity profile of this compound in their experimental systems.
Q4: Are there any general considerations for potential off-target effects of CB1 receptor positive allosteric modulators?
A4: Yes. While CB1 PAMs are designed to offer a more nuanced modulation of the endocannabinoid system compared to direct agonists, potential off-target effects could theoretically arise from:
-
Interaction with other GPCRs: The chemical scaffold of this compound might have some affinity for other, unrelated GPCRs.
-
Metabolic liabilities: The metabolic breakdown of this compound could produce active metabolites with their own off-target activities.
-
Effects on ion channels or enzymes: As with any small molecule, there is a possibility of interaction with various ion channels or enzymes that could lead to unintended biological consequences.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects Observed in Cellular or Animal Models
If you observe a biological effect that is inconsistent with the known pharmacology of CB1 receptor modulation, consider the following troubleshooting steps:
-
Step 1: Confirm On-Target Action. Verify that the observed effect is indeed mediated by the CB1 receptor. This can be achieved by:
-
Using a CB1 receptor antagonist/inverse agonist (e.g., rimonabant) to see if the effect is blocked.
-
Testing this compound in a CB1 receptor knockout or knockdown model.
-
-
Step 2: Dose-Response Analysis. Perform a careful dose-response study. Off-target effects often manifest at higher concentrations. If the unexpected effect only occurs at concentrations significantly higher than those required for CB1 modulation, it is more likely to be an off-target effect.
-
Step 3: Literature Review for Similar Scaffolds. Investigate if the chemical scaffold of this compound is similar to other known compounds with established off-target activities. This may provide clues to potential off-target interactions.
-
Step 4: Preliminary Off-Target Screening. If resources permit, conduct a preliminary screen against a panel of common off-target candidates (e.g., a broad GPCR panel, key ion channels).
Issue 2: Discrepancies Between In Vitro and In Vivo Results
If the effects of this compound in an animal model do not align with your in vitro findings, consider these possibilities:
-
Pharmacokinetics and Metabolism: The compound may be rapidly metabolized in vivo, leading to a different active compound or insufficient exposure at the target site. Conversely, a metabolite may be responsible for the observed in vivo phenotype.
-
Blood-Brain Barrier Penetration: For central nervous system effects, confirm that this compound can cross the blood-brain barrier to an extent sufficient to engage CB1 receptors in the brain.
-
Complex Physiological Regulation: The in vivo environment involves complex regulatory feedback loops that are not present in simplified in vitro systems. The observed effect may be an indirect consequence of CB1 modulation in a specific tissue or cell type.
Data Presentation
As no quantitative data for off-target binding of this compound is publicly available, a comparative data table cannot be provided at this time. Researchers are encouraged to generate their own data and use the following template for internal documentation and comparison.
Table 1: Hypothetical Off-Target Binding Profile for this compound
| Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ 10 µM |
| CB1 (h) | Radioligand Binding | - | - |
| CB2 (h) | Radioligand Binding | > 10 | < 20% |
| 5-HT2A | Radioligand Binding | > 10 | < 15% |
| M1 | Radioligand Binding | > 10 | < 10% |
| hERG | Electrophysiology | > 30 | < 5% |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a panel of receptors. Specific conditions (e.g., radioligand, membrane preparation, incubation times) will need to be optimized for each target.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.
-
For non-specific binding determination, include wells with an excess of a known, unlabeled ligand for the target receptor.
-
Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with this compound.
Caption: Simplified signaling pathway of the CB1 receptor modulated by an endocannabinoid and this compound.
BDM31827 stability in different experimental buffers
Urgent Notice: Information regarding the chemical compound "BDM31827" is not available in the public domain. To provide accurate and relevant technical support, please provide the chemical structure, class of compound, or any available literature references for this compound. The following is a generalized guide based on common practices for handling novel research compounds and may not be specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of a new compound like this compound?
A1: For novel compounds where solubility is unknown, it is recommended to start with a small amount of the compound and test its solubility in common laboratory solvents. A general starting point for many organic small molecules is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Other solvents to consider, depending on the predicted properties of the compound, include ethanol, methanol, or a mixture of solvents. Always use anhydrous solvents to prevent hydrolysis, especially if the compound has susceptible functional groups.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: As a general precaution for new chemical entities, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature, typically -20°C or -80°C. Stock solutions in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The stability in any specific buffer will need to be experimentally determined.
Q3: How can I determine the stability of this compound in my experimental buffer?
A3: To assess the stability of a compound in a specific buffer, you can perform a time-course experiment. Prepare the compound in your buffer at the desired working concentration. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates degradation.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitate forms when diluting a DMSO stock solution into an aqueous experimental buffer (e.g., PBS, Tris).
-
Inconsistent results in cell-based or biochemical assays.
Possible Causes:
-
The compound has low intrinsic aqueous solubility.
-
The concentration of the organic co-solvent (e.g., DMSO) is too low in the final working solution to maintain solubility.
-
The pH of the buffer affects the ionization state and solubility of the compound.
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt to use a lower final concentration of the compound in your assay.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increase the final percentage of the organic co-solvent. Be mindful of the solvent's potential effects on your experiment.
-
Test Different Buffers: Evaluate the solubility in a range of buffers with different pH values.
-
Use of Solubilizing Agents: Consider the use of solubility enhancers such as cyclodextrins or non-ionic detergents (e.g., Tween® 80, Pluronic® F-68), after confirming they do not interfere with your assay.
Issue 2: Compound Inactivity or Loss of Potency
Symptoms:
-
The compound does not produce the expected biological effect.
-
The observed effect diminishes over the course of the experiment.
Possible Causes:
-
Degradation of the compound in the experimental buffer.
-
Adsorption of the compound to plasticware.
-
Interaction with components of the cell culture medium or assay buffer.
Troubleshooting Steps:
-
Verify Compound Integrity: Before each experiment, ensure the stock solution is not compromised. If in doubt, prepare a fresh stock.
-
Assess Stability in Working Buffer: Perform a stability study as described in FAQ Q3. If the compound is degrading, consider shorter incubation times or preparing the working solution immediately before use.
-
Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding microplates and tubes.
-
Evaluate Media Interactions: Components in complex biological media, such as serum proteins, can bind to and sequester the compound. Assess the compound's activity in a simpler buffer system if possible.
Data Presentation
Table 1: Hypothetical Solubility of a Novel Compound in Common Solvents
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | >50 | Clear solution |
| Ethanol | 10 | Clear solution |
| Methanol | 5 | Clear solution |
| PBS (pH 7.4) | <0.1 | Precipitate observed |
| Tris-HCl (pH 8.0) | <0.1 | Precipitate observed |
Table 2: Example Stability Data of a Compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining Compound (HPLC) |
| 0 | 100 |
| 1 | 95 |
| 4 | 70 |
| 8 | 45 |
| 24 | <10 |
Experimental Protocols
Protocol 1: Determination of Compound Stability in an Experimental Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the working solution at the experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): Stop any further degradation by adding an equal volume of cold acetonitrile or another suitable organic solvent.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Caption: Experimental workflow for determining compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Troubleshooting PTP1B Inhibition Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with novel small molecule inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), exemplified by the hypothetical compound BDM31827.
Frequently Asked Questions (FAQs)
Q1: My novel compound, this compound, is not showing any inhibition of PTP1B in my in vitro assay. What are the possible reasons?
A1: There are several potential reasons why a compound may not exhibit the expected inhibitory activity against PTP1B. These can be broadly categorized into three areas: issues with the compound itself, problems with the experimental setup, or unexpected enzymatic or substrate-related factors. A systematic troubleshooting approach, as outlined in the guides below, is recommended to identify the root cause.
Q2: How can I be sure that the PTP1B enzyme I am using is active?
A2: It is crucial to include a positive control inhibitor in your experiments. A well-characterized, non-selective PTP1B inhibitor like sodium orthovanadate (Na₃VO₄) can be used to confirm that the enzyme is active and that the assay is capable of detecting inhibition. Additionally, you should verify the enzyme's activity by measuring the rate of substrate hydrolysis in the absence of any inhibitor.
Q3: Could the substrate I'm using be affecting the results?
A3: Yes, the choice and concentration of the substrate are critical. PTP1B has a broad substrate specificity but shows preferences for certain amino acid sequences around the phosphotyrosine residue. If using a synthetic peptide substrate, ensure it is a known good substrate for PTP1B. The concentration of the substrate, typically used at or near its Michaelis-Menten constant (Km), can also influence the apparent activity of competitive inhibitors.
Q4: What are some common pitfalls in PTP1B inhibition assay protocols?
A4: Common issues include incorrect buffer composition (pH, ionic strength), the presence of interfering substances (e.g., high concentrations of DMSO), improper incubation times and temperatures, and inaccurate measurement of the product formation. It is essential to optimize these parameters for your specific assay conditions.
Q5: My compound is predicted to be an allosteric inhibitor. Does this change how I should design my experiment?
A5: Yes. Allosteric inhibitors do not bind to the active site and their mechanism may not be apparent in simple competitive assay formats. Their effect can be dependent on the enzyme's conformational state. It may be necessary to use different assay formats, such as those that can detect conformational changes or inhibition in the presence of saturating substrate concentrations, to observe the effects of a true allosteric inhibitor.
Troubleshooting Guide: this compound Not Showing PTP1B Inhibition
This guide provides a step-by-step approach to diagnosing why a compound like this compound may not be inhibiting PTP1B as expected.
Step 1: Verify Compound Integrity and Properties
Problem: The compound itself may be degraded, impure, or have poor solubility.
Troubleshooting Steps:
-
Confirm Identity and Purity: Use analytical techniques like LC-MS or NMR to confirm the chemical identity and purity of your this compound stock.
-
Assess Solubility: Determine the solubility of this compound in the assay buffer. Poor solubility can lead to a lower effective concentration than intended. Many small molecule inhibitors are hydrophobic and may require a co-solvent like DMSO. However, high concentrations of DMSO can inhibit PTP1B activity, so a DMSO titration is recommended.
-
Check for Aggregation: At higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition or a lack of specific inhibition. Dynamic light scattering (DLS) can be used to check for aggregation.
Step 2: Validate the PTP1B Enzyme and Substrate
Problem: The enzyme may be inactive, or the substrate may be inappropriate.
Troubleshooting Steps:
-
Enzyme Activity Check:
-
Run a reaction with PTP1B and its substrate (e.g., p-nitrophenyl phosphate, pNPP) without any inhibitor to establish a baseline activity level.
-
Include a positive control inhibitor (e.g., sodium orthovanadate) to ensure that the enzyme is inhibitable.
-
-
Substrate Verification:
-
Confirm that the substrate you are using is appropriate for PTP1B. PTP1B has a preference for acidic residues N-terminal to the phosphotyrosine.
-
If using a custom peptide substrate, verify its sequence and phosphorylation status.
-
Determine the Km of your substrate for PTP1B to ensure you are using an appropriate concentration in your assay.
-
Step 3: Scrutinize the Assay Protocol and Conditions
Problem: Suboptimal assay conditions can mask true inhibitory activity.
Troubleshooting Steps:
-
Buffer Composition:
-
Ensure the pH of the assay buffer is optimal for PTP1B activity (typically around pH 6.0-7.5).
-
Check for the presence of any components in your buffer that might interfere with the inhibitor or the enzyme.
-
-
Incubation Times:
-
Pre-incubate PTP1B with this compound before adding the substrate, especially if you suspect a slow-binding inhibitor.
-
Ensure the reaction time for substrate hydrolysis is within the linear range.
-
-
Inhibitor Concentration Range:
-
Test a wide range of this compound concentrations. The lack of inhibition might be due to testing concentrations that are too low.
-
-
Detection Method:
-
Ensure your method for detecting product formation (e.g., absorbance at 405 nm for pNPP) is sensitive and linear in the range of your experiment.
-
Step 4: Consider the Mechanism of Inhibition and Potential Off-Target Effects
Problem: The expected mechanism of inhibition may not be what is occurring, or the compound may have off-target effects.
Troubleshooting Steps:
-
Inhibition Kinetics:
-
If some inhibition is observed, perform kinetic studies (e.g., Lineweaver-Burk or Dixon plots) to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
-
Off-Target Effects:
-
Consider the possibility that this compound has off-target effects that are interfering with the assay. While difficult to test without further information, if the compound was designed based on a specific binding pocket, consider if it might be interacting with other components in the assay.
-
-
Allosteric Inhibition:
-
If this compound is a putative allosteric inhibitor, it may require the enzyme to be in a specific conformation to bind. Standard assays with truncated enzyme constructs may not be suitable. Consider using full-length PTP1B.
-
Data Presentation: Troubleshooting Summary
| Potential Issue | Key Parameter to Check | Recommended Action | Expected Outcome if Issue is Resolved |
| Compound Integrity | Purity & Identity | LC-MS, NMR | Confirmed pure compound |
| Solubility | Solubility Test in Assay Buffer | Clear solution at tested concentrations | |
| Aggregation | Dynamic Light Scattering (DLS) | Monodisperse solution | |
| Enzyme/Substrate | Enzyme Activity | Positive Control Inhibitor (e.g., Na₃VO₄) | Inhibition observed with positive control |
| Substrate Suitability | Literature review, Km determination | Substrate is known to be efficiently hydrolyzed by PTP1B | |
| Assay Conditions | Buffer pH | pH Meter | pH is within the optimal range for PTP1B |
| DMSO Concentration | DMSO Titration Curve | DMSO concentration does not significantly inhibit PTP1B | |
| Incubation Times | Time-course experiments | Reaction is in the linear range | |
| Inhibitor Mechanism | Mode of Inhibition | Kinetic Analysis (Lineweaver-Burk/Dixon plots) | Determination of competitive, non-competitive, etc. |
| Allosteric Effects | Use of full-length vs. truncated enzyme | Differential inhibition observed |
Experimental Protocols
Protocol 1: Standard PTP1B Inhibition Assay using pNPP
This protocol is for a standard in vitro assay to measure PTP1B activity and its inhibition using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Test Inhibitor (this compound) dissolved in DMSO
-
Positive Control Inhibitor (Sodium Orthovanadate, Na₃VO₄)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound and a positive control (e.g., 10 mM Na₃VO₄) in DMSO.
-
In a 96-well plate, add 10 µL of various concentrations of this compound or the positive control to the appropriate wells. For the no-inhibitor control, add 10 µL of DMSO.
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of PTP1B solution (e.g., 0.5 µg/mL in Assay Buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM pNPP to all wells. The final volume should be 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor.
Protocol 2: DMSO Tolerance Assay for PTP1B
This protocol determines the maximum concentration of DMSO that can be used in the PTP1B assay without significantly affecting enzyme activity.
Materials:
-
Same as Protocol 1, with the addition of a range of DMSO concentrations.
Procedure:
-
Prepare a series of dilutions of DMSO in Assay Buffer (e.g., 0%, 1%, 2.5%, 5%, 7.5%, 10% v/v).
-
In a 96-well plate, add 10 µL of each DMSO dilution to triplicate wells.
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of PTP1B solution to all wells.
-
Pre-incubate at 37°C for 15 minutes.
-
Start the reaction by adding 10 µL of 10 mM pNPP.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with 50 µL of 1 M NaOH.
-
Read the absorbance at 405 nm.
-
Plot PTP1B activity (absorbance) against the percentage of DMSO to determine the tolerance level.
Visualizations
Caption: PTP1B's role in negative regulation of insulin and leptin signaling.
Caption: A logical workflow for troubleshooting lack of PTP1B inhibition.
Inconsistent results with BDM31827 in repeat experiments
Welcome to the technical support center for BDM31827. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of the transcriptional repressor EthR.[1] EthR is a protein in Mycobacterium tuberculosis that negatively regulates the expression of ethA, a monooxygenase required to activate the second-line anti-tuberculosis drug, ethionamide. By inhibiting EthR, this compound derepresses the expression of ethA, leading to enhanced activation of ethionamide and increased susceptibility of the bacteria to the drug. It is primarily used in research concerning multidrug-resistant tuberculosis (MDR-TB).[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is advisable to consult the manufacturer's specific instructions provided with the compound. Common solvents for similar small molecules include DMSO, ethanol, or dimethylformamide (DMF). It is crucial to prepare fresh working solutions from the stock for each experiment to avoid degradation.
Q3: I am observing significant variability in the potentiation of ethionamide activity by this compound between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors. Please refer to the troubleshooting table below for a systematic approach to identifying the source of the variability. Key areas to investigate include the stability of the compound, the metabolic state of the bacterial culture, and the accuracy of serial dilutions.
Q4: Are there any known off-target effects of this compound?
A4: The available literature primarily focuses on the interaction of this compound with its intended target, EthR. While specific off-target effects are not extensively documented in the provided search results, as with any small molecule inhibitor, the possibility of off-target interactions cannot be entirely ruled out. It is recommended to include appropriate controls in your experiments to monitor for unexpected phenotypes.
Troubleshooting Guide: Inconsistent Results with this compound
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in Minimum Inhibitory Concentration (MIC) of ethionamide in the presence of this compound | 1. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inconsistent Bacterial Inoculum: The density and growth phase of the M. tuberculosis culture can significantly impact results. 3. Pipetting Errors: Inaccurate serial dilutions of this compound or ethionamide. | 1. Prepare fresh stock solutions of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Standardize the bacterial culture preparation. Ensure the inoculum is from a mid-logarithmic growth phase and normalize the optical density (OD) for each experiment. 3. Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination. |
| No significant potentiation of ethionamide activity observed | 1. Inactive Compound: The this compound may be inactive. 2. Resistant Bacterial Strain: The M. tuberculosis strain may have a mutation in ethA or other resistance mechanisms not affected by EthR inhibition. 3. Suboptimal Assay Conditions: Incorrect incubation time, temperature, or media composition. | 1. Verify the identity and purity of the compound using analytical methods if possible. Purchase from a reputable supplier. 2. Sequence the ethA and ethR genes of the bacterial strain to check for mutations. Use a well-characterized reference strain as a positive control. 3. Optimize assay parameters. Refer to established protocols for M. tuberculosis drug susceptibility testing. |
| Cell toxicity observed at concentrations expected to be non-toxic | 1. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high in the final assay. 2. Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. | 1. Ensure the final solvent concentration is below the toxic threshold for M. tuberculosis (typically <1% for DMSO). Include a solvent-only control. 2. Check the solubility of this compound in your culture medium. Visually inspect for precipitate under a microscope. |
Experimental Protocols
General Protocol for Evaluating the Efficacy of this compound in Potentiating Ethionamide Activity
-
Bacterial Culture Preparation:
-
Grow Mycobacterium tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Incubate at 37°C with shaking until the culture reaches a mid-logarithmic growth phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a final inoculum density of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of ethionamide in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of both compounds in 7H9 broth in a 96-well microplate.
-
-
Assay Setup:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds.
-
Include the following controls:
-
Bacteria only (no drug).
-
Bacteria with ethionamide only.
-
Bacteria with this compound only.
-
Bacteria with solvent (DMSO) only.
-
Media only (no bacteria).
-
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the Minimum Inhibitory Concentration (MIC) of ethionamide, defined as the lowest concentration that inhibits visible bacterial growth, both in the presence and absence of a fixed, sub-lethal concentration of this compound.
-
Visualizations
Signaling Pathway of Ethionamide Activation and EthR Inhibition
Caption: Mechanism of Ethionamide activation and inhibition of EthR by this compound.
Experimental Workflow for Testing this compound Efficacy
References
BDM31827 degradation and proper storage conditions
Important Note: Information regarding the chemical entity "BDM31827" is not available in the public domain at this time. Please verify the compound identifier. The following guide is based on general best practices for handling peptide boronic acid derivatives, a class of compounds to which similar molecules belong. The degradation pathways and stability profile of this compound may differ.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: While specific data for this compound is unavailable, peptide boronic acid derivatives are typically susceptible to two main degradation pathways:
-
Oxidative Degradation: The boronic acid moiety is prone to oxidation, which can lead to the cleavage of the boronic acid group and the formation of an alcohol. This process can be initiated by exposure to atmospheric oxygen or oxidizing agents.
-
Hydrolytic Degradation: The peptide bonds within the molecule can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the fragmentation of the peptide chain.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, it is crucial to store this compound under controlled conditions. The following table summarizes the recommended storage parameters based on general knowledge of similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (Lyophilized) | Reduces the rate of chemical and enzymatic degradation. |
| 2-8°C (In Solution, Short-term) | For immediate use to minimize freeze-thaw cycles. | |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Light | Protected from Light (Amber vials) | Prevents photodegradation. |
| Form | Lyophilized Powder | Generally more stable than solutions. |
Q3: I am observing inconsistent results in my experiments using this compound. What could be the potential causes?
A3: Inconsistent experimental outcomes can often be traced back to compound instability. Here are some common troubleshooting points:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of this compound can accelerate degradation. It is advisable to aliquot the stock solution into single-use volumes.
-
Contamination of Solvents: Ensure that solvents used to prepare solutions are of high purity and free from oxidizing contaminants or microbial growth.
-
pH of the Buffer: The stability of peptide boronic acids can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound.
Troubleshooting Guide
Issue: Loss of Compound Activity Over Time
This is a common problem indicative of compound degradation. Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for loss of this compound activity.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
This protocol provides a general framework for evaluating the stability of this compound under different pH and temperature conditions.
Caption: Workflow for assessing this compound stability in aqueous solutions.
Data Presentation:
The results from the stability study can be summarized in the following table format:
| pH | Temperature (°C) | Half-life (t½) in hours | Major Degradation Products Identified |
| 5.0 | 4 | ||
| 5.0 | 25 | ||
| 5.0 | 37 | ||
| 7.4 | 4 | ||
| 7.4 | 25 | ||
| 7.4 | 37 | ||
| 9.0 | 4 | ||
| 9.0 | 25 | ||
| 9.0 | 37 |
Signaling Pathways
The degradation of peptide boronic acids is primarily a chemical process rather than a biological signaling pathway. The following diagram illustrates the logical flow of the major proposed degradation mechanisms.
Caption: Proposed degradation pathways for a generic peptide boronic acid.
Troubleshooting BDM31827 delivery in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of the novel small molecule inhibitor, BDM31827.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, synthetic small molecule inhibitor targeting the hypothetical "Kinase Z" signaling pathway, which is implicated in the proliferation and survival of various cancer cell types. By inhibiting Kinase Z, this compound aims to disrupt downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.
Q2: What are the primary challenges in delivering this compound for in vivo studies?
A2: The main challenge with this compound is its poor aqueous solubility. This characteristic can lead to difficulties in formulation, low bioavailability, and potential for precipitation, which can impact the accuracy and reproducibility of experimental results.[1]
Q3: What are the recommended formulations for in vivo administration of this compound?
A3: Due to its low water solubility, a formulation containing a mixture of solvents and surfactants is often necessary.[2] Commonly used vehicles for poorly soluble compounds like this compound include:
-
For Oral Administration: A suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
For Intraperitoneal (IP) Injection: A solution or suspension in a vehicle like 10% DMSO, 40% PEG400, and 50% saline.[2] It is crucial to ensure the final DMSO concentration is well-tolerated by the animal model to avoid vehicle-related toxicity.[1]
Q4: How should I determine the starting dose for my in vivo studies with this compound?
A4: The initial step is to conduct a Maximum Tolerated Dose (MTD) study to establish a safe dosing range.[3] The starting dose for an MTD study is often extrapolated from in vitro data, typically at a dose expected to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[3]
Troubleshooting Guides
Problem 1: this compound precipitates out of solution during formulation or administration.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure you are using a recommended vehicle. For compounds with very low solubility, consider particle size reduction techniques like micronization to increase the surface area for dissolution.[4][5] |
| Incorrect Solvent Ratios | Strictly adhere to the validated formulation protocol. Prepare vehicle components separately and ensure they are fully dissolved before adding this compound.[1] |
| Temperature Effects | Prepare the formulation at room temperature unless specified otherwise. Some compounds may have lower solubility at colder temperatures. Gentle warming or sonication can aid dissolution, but monitor for compound degradation.[1] |
| Low-Quality Reagents | Use high-purity, sterile reagents for your formulation to avoid impurities that can affect solubility and stability.[1] |
Problem 2: Inconsistent or no therapeutic effect observed in vivo.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Consider the route of administration. For poorly soluble compounds, intraperitoneal injection may offer higher bioavailability than oral gavage.[1] Conduct a pilot pharmacokinetic (PK) study to determine drug exposure (Cmax, AUC). |
| Suboptimal Dosing | Perform a dose-escalation efficacy study based on the MTD to find the optimal effective dose for your specific animal model.[3] |
| Tumor Model Resistance | Investigate the expression levels of Kinase Z and downstream pathway components in your tumor model.[1] Tumors with low dependence on the target pathway may be less sensitive to this compound. |
| High Variability | Standardize experimental protocols, including animal handling, dosing times, and sample collection.[6] Use animals of a similar age and weight, and randomize them into treatment groups.[6] |
Problem 3: Adverse effects or toxicity observed in animals.
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | High concentrations of certain solvents, like DMSO, can be toxic.[1] Run a vehicle-only control group to assess the tolerability of the formulation. If toxicity is observed, consider reducing the solvent concentration or exploring alternative vehicles.[1] |
| On-Target Toxicity | Inhibition of Kinase Z in normal, healthy proliferating cells could lead to toxicity.[1] Reduce the dose and/or the frequency of administration. Monitor animals closely for signs of distress, weight loss, or other adverse effects.[1] |
| Off-Target Effects | In vitro kinase profiling against a panel of kinases can help identify potential off-target activities that may contribute to in vivo toxicity.[3] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Use a relevant rodent species (e.g., 6-8 week old BALB/c mice).
-
Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound).
-
Formulation: Prepare this compound in a suitable, sterile vehicle.
-
Administration: Administer the compound daily for 14 consecutive days via the intended route of administration (e.g., oral gavage or IP injection).[2]
-
Monitoring: Record body weight and clinical observations daily.[3] Monitor for any signs of toxicity, such as changes in appearance, behavior, or activity levels.[3]
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[3]
Xenograft Efficacy Study Protocol
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[3]
-
Group Allocation and Treatment: Randomize animals into treatment groups (vehicle control and several dose levels of this compound below the MTD). Begin dosing as per the selected schedule.[3]
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study.[3]
-
Pharmacodynamic (PD) Analysis (Satellite Group): For PD analysis, a separate "satellite" group of tumor-bearing animals can be treated with a single dose of the compound. Tumors are then collected at various time points to assess the inhibition of Kinase Z and downstream markers.[3]
Quantitative Data Summary
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Data for this compound
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle Control | +5.2 | 0/5 | None Observed |
| 10 | +4.8 | 0/5 | None Observed |
| 30 | +1.5 | 0/5 | Mild, transient lethargy |
| 60 | -8.7 | 0/5 | Ruffled fur, significant lethargy |
| 100 | -21.3 | 2/5 | Severe weight loss, hunched posture |
Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.[3]
Table 2: Hypothetical Efficacy and Pharmacodynamic Data for this compound in a Xenograft Model
| Dose Group (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | p-Kinase Z Inhibition (%) |
| Vehicle Control | 0 | +4.5 | 0 |
| 10 | 25 | +3.8 | 35 |
| 30 | 65 | +1.2 | 78 |
This data suggests a dose-dependent anti-tumor effect that correlates with the inhibition of the target pharmacodynamic marker.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of BDM31827 Analogs
Disclaimer: This document provides general guidance and troubleshooting strategies for overcoming the poor bioavailability of B-Raf inhibitors, using publicly available information on compounds with similar targets. As there is no specific published data on the bioavailability of BDM31827 or its analogs, the following information should be considered as a starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent in vitro activity but poor in vivo efficacy. Could low bioavailability be the cause?
A1: Yes, it is highly likely. Poor oral bioavailability is a common challenge for many kinase inhibitors. A significant discrepancy between in vitro potency and in vivo efficacy often points to issues with the drug's absorption, distribution, metabolism, and excretion (ADME) properties, with poor absorption from the gastrointestinal (GI) tract being a primary contributor to low bioavailability.
Q2: What are the most common reasons for the poor bioavailability of B-Raf inhibitors?
A2: B-Raf inhibitors are often lipophilic molecules with high molecular weights, which can lead to:
-
Low aqueous solubility: The compound may not dissolve sufficiently in the GI fluids to be absorbed.
-
Poor permeability: The molecule may be too large or lack the appropriate physicochemical properties to efficiently cross the intestinal membrane.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. For instance, dabrafenib is a substrate of CYP3A4 and CYP2C8, and its metabolism can be induced by its own administration[1].
-
Efflux by transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q3: Are there examples of formulation strategies that have successfully improved the bioavailability of other B-Raf inhibitors?
A3: Yes. A notable example is vemurafenib. Its initial crystalline formulation had poor bioavailability. To overcome this, it was reformulated into a microprecipitated bulk powder, which significantly improved its oral absorption and clinical efficacy[2][3]. This highlights the critical role of formulation in addressing bioavailability challenges.
Troubleshooting Guides
Issue 1: Low and Variable Exposure in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Particle Size Reduction: Attempt micronization or nanonization of the compound to increase its surface area and dissolution rate. 2. Amorphous Solid Dispersion: Formulate the compound as an amorphous solid dispersion with a hydrophilic polymer. 3. Lipid-Based Formulation: Explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to enhance solubilization in the GI tract. |
| Inadequate formulation for the animal model | 1. Vehicle Selection: Ensure the vehicle used for oral gavage is appropriate for solubilizing or suspending your compound. Common vehicles include aqueous solutions with co-solvents (e.g., PEG 400, DMSO) or suspensions in vehicles like methylcellulose. 2. Dose Volume: Verify that the dosing volume is appropriate for the animal species to avoid GI distress. |
| Rapid metabolism | 1. Co-administration with an Inhibitor: In preclinical studies, co-administer with a known inhibitor of the suspected metabolic enzymes (e.g., ketoconazole for CYP3A4) to assess the impact of first-pass metabolism. 2. Chemical Modification: Consider synthesizing analogs that block the sites of metabolic attack. |
Issue 2: Inconsistent Results Between In Vitro Permeability Assays and In Vivo Data
| Potential Cause | Troubleshooting Steps |
| Active transport (efflux) | 1. Caco-2 Assay with Inhibitors: Perform a Caco-2 permeability assay in the presence and absence of P-gp inhibitors (e.g., verapamil) to determine if your compound is a substrate. 2. Formulation with Excipients: Some excipients used in lipid-based formulations can inhibit efflux transporters. |
| Poor stability in GI fluids | 1. In Vitro Stability Studies: Assess the stability of your compound in simulated gastric and intestinal fluids to check for degradation. 2. Enteric Coating: If the compound is unstable in the acidic environment of the stomach, consider an enteric-coated formulation for animal studies. |
Quantitative Data on B-Raf Inhibitor Bioavailability
The following table summarizes publicly available bioavailability data for different B-Raf inhibitors. This data can serve as a benchmark for your own studies with this compound analogs.
| Compound | Formulation | Species | Oral Bioavailability (%) | Reference |
| Dabrafenib | HPMC Capsules | Human | 94.5 | [4] |
| Dabrafenib | Suspension | Human | ~85 (relative to capsules) | [5] |
| CCT196969 | Not specified | Mouse | ~55 | [6] |
| CCT241161 | Not specified | Mouse | ~55 | [6] |
| Vemurafenib | Crystalline | Human | Poor (required reformulation) | [2][3] |
| Vemurafenib | Microprecipitated Bulk Powder | Human | Sufficient for clinical efficacy | [2] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound analog, a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)), and a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both the this compound analog and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Collect the resulting powder, which is the amorphous solid dispersion.
-
Characterize the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), cannulated in the jugular vein for blood sampling.
-
Groups:
-
Group 1 (IV): Administer the this compound analog intravenously at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution. The compound should be dissolved in a suitable vehicle for IV administration (e.g., a mixture of DMSO and PEG400).
-
Group 2 (Oral): Administer the formulated this compound analog orally via gavage at a higher dose (e.g., 10-50 mg/kg). The formulation could be a simple suspension or a more advanced formulation from Protocol 1.
-
-
Procedure:
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the compound to each group.
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the this compound analog in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
B-Raf Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow for Bioavailability Assessment
Caption: A general workflow for the formulation and in vivo assessment of oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
BDM31827 interference with fluorescent assays
No public information is currently available for the compound designated BDM31827.
Our comprehensive search of scientific databases, chemical supplier catalogs, and the broader scientific literature did not yield any specific information for a compound with the identifier "this compound".
This suggests several possibilities:
-
Internal Compound Identifier: this compound may be an internal code used by a specific research institution or company that has not been disclosed publicly.
-
Novel Compound: The compound may be very new and has not yet been described in any publications or public forums.
-
Typographical Error: It is possible that "this compound" is a typographical error, and a different name or identifier is correct.
Without any information on the chemical structure, biological target, or mechanism of action of this compound, it is not possible to provide a specific technical support guide regarding its potential interference with fluorescent assays.
General Troubleshooting for Compound Interference in Fluorescent Assays
While we cannot provide specific guidance for this compound, we can offer a general troubleshooting guide for researchers encountering unexpected results when using small molecules in fluorescent assays. Compound interference is a common issue that can lead to false positives or false negatives.
Below are frequently asked questions, troubleshooting steps, and best practices to identify and mitigate compound-induced artifacts in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal unexpectedly decreasing or disappearing after adding my compound?
A1: This phenomenon, known as fluorescence quenching, can occur through several mechanisms:
- Förster Resonance Energy Transfer (FRET): If the emission spectrum of your fluorophore overlaps with the absorption spectrum of the compound, energy can be transferred from the fluorophore to the compound, quenching the signal.
- Collisional Quenching: The compound may directly interact with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon.
- Chemical Reaction: The compound may be chemically modifying the fluorophore, rendering it non-fluorescent.
Q2: My fluorescence intensity is unexpectedly high after adding my compound. What could be the cause?
A2: This can be due to:
- Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay.
- Environmental Effects: The compound might alter the local environment of the fluorophore (e.g., by binding to the target protein) in a way that enhances its quantum yield.
- Light Scattering: At high concentrations, the compound might precipitate and increase light scattering, which can be misinterpreted as a fluorescence signal by the plate reader.
Q3: How can I determine if my compound is autofluorescent?
A3: A simple control experiment can determine this. Prepare a sample containing the compound in the assay buffer (without the fluorophore) and measure the fluorescence at the same settings used for your main experiment. A significant signal indicates autofluorescence.
Troubleshooting Guide
If you suspect your compound is interfering with your fluorescent assay, follow these steps to diagnose and address the issue.
Table 1: Troubleshooting Compound Interference
| Observed Problem | Potential Cause | Recommended Action |
| Signal Quenching | Compound absorbs at the fluorophore's emission wavelength. | 1. Run an absorbance spectrum of the compound. 2. If there is significant overlap, consider using a fluorophore with a different emission spectrum. |
| Compound is a collisional quencher. | 1. Perform a titration of the compound to assess the concentration-dependence of quenching. 2. Consider a different assay format (e.g., absorbance or luminescence-based). | |
| Signal Enhancement | Compound is autofluorescent. | 1. Measure the fluorescence of the compound alone. 2. If autofluorescent, subtract the background signal from all wells containing the compound. 3. Consider using a fluorophore with excitation/emission wavelengths that do not overlap with the compound's fluorescence. |
| High Variability Between Replicates | Compound precipitation. | 1. Visually inspect the wells for any precipitate. 2. Measure absorbance at 600 nm to detect scattering. 3. Reduce the compound concentration or add a small amount of a solubilizing agent like DMSO (ensure it doesn't affect the assay). |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a serial dilution of your test compound in the final assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Dispense the dilutions into the wells of the same type of microplate used for your assay.
-
Include a buffer-only control (blank).
-
Read the plate using the same fluorescence excitation and emission wavelengths and instrument settings as your primary assay.
-
Analyze the data: If the fluorescence intensity increases with compound concentration, the compound is autofluorescent.
Protocol 2: Identifying Fluorescence Quenching
-
Prepare a solution containing your fluorescent probe at the final assay concentration.
-
Prepare a serial dilution of your test compound.
-
Mix the fluorescent probe solution with the compound dilutions.
-
Include a control with the fluorescent probe and buffer (no compound).
-
Incubate for the same duration as your main assay.
-
Measure the fluorescence intensity.
-
Analyze the data: A concentration-dependent decrease in fluorescence indicates quenching.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing potential compound interference in fluorescent assays.
Caption: A flowchart for troubleshooting compound interference.
How to control for BDM31827 vehicle effects
Technical Support Center: BDM31827
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for controlling vehicle effects during experiments with the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle" and why is a vehicle control group essential in my experiments with this compound?
A vehicle is an inert substance used to dissolve or suspend the active compound, this compound, for administration.[1] A vehicle control group receives the vehicle alone, without this compound, administered in the same manner and volume as the experimental group.[2] This control is crucial to distinguish the true effects of this compound from any biological effects caused by the vehicle itself.[3][4] Without a proper vehicle control, it is impossible to definitively attribute observed effects to the test compound.
Q2: How do I select an appropriate vehicle for this compound?
The choice of vehicle depends on the physicochemical properties of this compound (e.g., solubility) and the experimental system (in vitro vs. in vivo). An ideal vehicle should:
-
Effectively dissolve or suspend this compound at the desired concentration.
-
Be non-toxic and have minimal to no biological effects on its own.
-
Be compatible with the experimental model (e.g., cell lines, animal species).
-
Not interfere with the assay or measurements being performed.
A literature review for compounds with similar structures to this compound can provide a good starting point. It is also recommended to perform preliminary studies to test the solubility and potential toxicity of the vehicle alone.[5]
Q3: What are some common vehicles for in vitro and in vivo studies?
The selection of a vehicle is critical and depends on the specific experimental setup.
In Vitro Studies: Common vehicles include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many nonpolar compounds. However, it can have biological effects, and its concentration should typically be kept below 0.5% (v/v).[6]
-
Ethanol: Used for some compounds, but can also be toxic to cells. Concentrations are generally kept very low (<0.1%).[5]
-
Culture Media: The ideal vehicle if this compound is soluble in it, as it has no additional components.[3]
-
Saline/Phosphate-Buffered Saline (PBS): For water-soluble compounds.
In Vivo Studies: Common vehicles include:
-
Saline (0.9% NaCl): For water-soluble compounds administered parenterally.
-
Carboxymethylcellulose (CMC) or Methylcellulose (MC): Used to create suspensions for oral administration.
-
Corn oil, sesame oil, or other vegetable oils: For lipophilic compounds.[4]
-
Polyethylene glycol (PEG): Often used in combination with other vehicles to improve solubility.[5]
Q4: What are the potential confounding effects of common vehicles?
Vehicles are not always inert and can have their own biological effects, which must be accounted for.[7] For example:
-
DMSO: Can induce cell differentiation, affect membrane permeability, and has been shown to have anti-inflammatory and neuroprotective effects at certain concentrations.[8]
-
Ethanol: Can cause cytotoxicity and oxidative stress.[5]
-
Oils (e.g., corn oil): Can have inflammatory effects and may influence the absorption and metabolism of the test compound.
It is crucial to research the potential effects of your chosen vehicle in your specific experimental model.
Q5: What is the maximum concentration of a vehicle that is considered safe for my experiment?
This is highly dependent on the vehicle and the experimental system. For in vitro studies, a general guideline is to keep the final concentration of organic solvents like DMSO below 0.5%.[6] For in vivo studies, the volume and concentration should be based on established toxicology data and animal welfare guidelines. A pilot study to determine the maximum tolerated dose (MTD) of the vehicle alone may be necessary.
Q6: Besides a vehicle control, what other control groups should I include?
A well-designed experiment should include multiple control groups to ensure the results are valid and interpretable.[2] These include:
-
Negative/Untreated Control: This group does not receive any treatment and serves as a baseline for the normal state of the cells or animals.[4]
-
Vehicle Control: As discussed, this group receives only the vehicle.[3]
-
Positive Control: This group receives a compound with a known and well-characterized effect on the system. This helps to validate the assay and confirm that the experimental system is responding as expected.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant biological effects are observed in the vehicle control group compared to the untreated group. | The vehicle itself is having a biological effect at the concentration used. | 1. Lower the concentration of the vehicle. 2. Test a different, more inert vehicle. 3. If the effect is unavoidable, ensure it is consistent and report it. The effect of this compound should be evaluated relative to the vehicle control group.[9] |
| High variability in results within the vehicle control group. | Inconsistent preparation or administration of the vehicle. Underlying variability in the experimental model (e.g., cell passage number, animal health). | 1. Standardize the protocol for vehicle preparation and administration. 2. Ensure homogenous mixing of the vehicle if it is a suspension. 3. Control for sources of variability in the experimental model. |
| This compound is not fully soluble in the chosen vehicle at the desired concentration. | The vehicle is not an appropriate solvent for this compound at that concentration. | 1. Try gentle heating or sonication to aid dissolution. 2. Consider using a co-solvent system (e.g., a mixture of PEG and water).[5] 3. If a suspension is necessary, ensure it is uniform and stable for the duration of the experiment. |
| Signs of toxicity (e.g., cell death, animal distress) in the vehicle control group. | The vehicle is toxic at the administered concentration or volume. | 1. Immediately reduce the concentration or volume of the vehicle. 2. Consult toxicology literature and animal welfare guidelines for safe limits. 3. Switch to a less toxic vehicle. |
Data Presentation
Table 1: Common Vehicles for In Vitro Experiments
| Vehicle | Properties | Typical Final Concentration | Potential Issues |
| DMSO | Highly effective solvent for nonpolar compounds | < 0.5% (v/v) | Cytotoxicity, cell differentiation, assay interference[8] |
| Ethanol | Good solvent for some organic compounds | < 0.1% (v/v) | Cytotoxicity, protein denaturation[5] |
| PBS/Saline | Aqueous buffer, isotonic | N/A | Only for water-soluble compounds |
| Culture Medium | Ideal for soluble compounds | N/A | Limited solubility for many compounds |
Table 2: Common Vehicles for In Vivo Experiments
| Vehicle | Route of Administration | Properties | Potential Issues |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic, for water-soluble compounds | May require pH adjustment |
| CMC/MC in Water | PO | Forms a suspension for insoluble compounds | Can affect gastrointestinal motility[7] |
| Corn/Sesame Oil | SC, IM, PO | For lipophilic compounds | Can cause inflammation, may affect absorption |
| PEG 400 | IV, IP, PO | Co-solvent to increase solubility | Can affect liver and kidney function at high doses[7] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay
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Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare Treatment Dilutions:
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Vehicle Control: Prepare a dilution of DMSO in culture medium that matches the highest concentration of DMSO that will be used in the this compound treatment groups (e.g., 0.1% DMSO).
-
This compound Treatment: Serially dilute the this compound stock solution in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is the same across all wells.
-
-
Treatment: Remove the old medium from the cells and add the prepared vehicle control or this compound dilutions.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform the downstream assay (e.g., cell viability, gene expression analysis).
Protocol 2: General In Vivo Rodent Study (Oral Gavage)
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Vehicle Preparation: Prepare a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.
-
This compound Formulation:
-
Calculate the required amount of this compound and vehicle for the number of animals and the desired dose.
-
Suspend this compound in the 0.5% CMC vehicle to the final desired concentration (e.g., 10 mg/mL). Ensure the suspension is homogenous.
-
-
Animal Groups: Randomly assign animals to the following groups (n=8-10 per group):
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Group 1: Untreated
-
Group 2: Vehicle Control (0.5% CMC)
-
Group 3: this compound (e.g., 100 mg/kg)
-
-
Dosing:
-
Administer the appropriate formulation to each animal via oral gavage.
-
The vehicle control group receives the same volume of 0.5% CMC as the treatment group.
-
-
Monitoring: Observe the animals for clinical signs of toxicity and perform endpoint analysis at the designated time points.
Visualizations
Caption: Decision workflow for selecting an appropriate vehicle for this compound.
References
- 1. Vehicle treated animals: Significance and symbolism [wisdomlib.org]
- 2. academic.oup.com [academic.oup.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 5. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BDM31827 Treatment
Disclaimer: Information on BDM31827 is currently limited in publicly available resources. This guide is based on common principles of drug resistance observed with small molecule kinase inhibitors and is intended to provide general troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase 'Kinase X' (hypothetical target). It competitively binds to the ATP-binding pocket of Kinase X, thereby inhibiting its downstream signaling pathways involved in cell proliferation and survival.
Q2: My cell line is showing reduced sensitivity to this compound in a proliferation assay. What are the possible reasons?
A2: Reduced sensitivity, or resistance, to this compound can arise from various factors. These can be broadly categorized as:
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On-target alterations: Mutations in the Kinase X gene that prevent this compound from binding effectively.
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Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibition of Kinase X.
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Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
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Experimental variability: Issues with compound stability, cell line integrity, or assay conditions.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: You can confirm resistance by performing a dose-response curve and calculating the IC50 (the concentration of a drug that gives half-maximal inhibitory response). A significant rightward shift in the IC50 value compared to the parental (sensitive) cell line indicates resistance.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. IC50 Shift Analysis: Perform a dose-response experiment with the current cell line and compare the IC50 to the original parental line. A >5-fold increase in IC50 suggests acquired resistance. 2. Cell Line Authentication: Ensure the cell line has not been contaminated or misidentified using Short Tandem Repeat (STR) profiling. 3. Mycoplasma Testing: Test for mycoplasma contamination, which can alter cellular responses to drugs. |
| Compound Instability | 1. Fresh Compound Preparation: Prepare fresh stock solutions of this compound from a new powder aliquot. 2. Storage Conditions: Verify that the compound has been stored correctly (e.g., at -20°C or -80°C, protected from light). |
Issue 2: Complete lack of response to this compound in a new cell line.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Target Expression: Verify the expression of the target protein, Kinase X, in your cell line using Western blotting or qPCR. Low or absent expression will result in a lack of response. 2. Genomic Analysis: Sequence the Kinase X gene in your cell line to check for any pre-existing mutations in the ATP-binding domain that could confer intrinsic resistance. |
| Incorrect Assay Conditions | 1. Assay Validation: Ensure your proliferation assay (e.g., MTT, CellTiter-Glo) is optimized for your specific cell line. 2. Positive Control: Include a positive control compound known to inhibit proliferation in your cell line to validate the assay setup. |
Quantitative Data Summary
The following tables summarize hypothetical data from experiments investigating this compound resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental-S | 50 | 1 |
| Resistant-R1 | 850 | 17 |
| Resistant-R2 | 2500 | 50 |
Table 2: Relative Expression of ABC Transporter Genes in Resistant Cell Lines
| Gene | Parental-S (Relative Expression) | Resistant-R1 (Relative Expression) | Resistant-R2 (Relative Expression) |
| ABCB1 (MDR1) | 1.0 | 15.2 | 2.5 |
| ABCG2 (BCRP) | 1.0 | 1.8 | 35.7 |
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blotting for Kinase X and Downstream Signaling
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against Kinase X, phospho-Kinase X, or a downstream target overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Common mechanisms of resistance to targeted therapies.
Validation & Comparative
Comparative Analysis of PTP1B Inhibitors for Therapeutic Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: BDM31827 is not a PTP1B Inhibitor
Initial interest in comparing this compound with other Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors appears to be based on a misunderstanding of its primary biological target. Our comprehensive review of the scientific literature indicates that this compound is not an inhibitor of PTP1B. Instead, this compound has been identified as an inhibitor of EthR, a transcriptional repressor in Mycobacterium tuberculosis. The inhibition of EthR by compounds like this compound is a strategy being explored to boost the efficacy of the antituberculosis drug ethionamide[1][2][3][4]. This guide will therefore focus on a comparative analysis of established and well-documented PTP1B inhibitors that are pertinent to research in metabolic diseases, oncology, and neurodegenerative disorders.
Introduction to PTP1B and its Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates downstream signaling, contributing to insulin resistance. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and related metabolic disorders. This guide provides a comparative overview of three prominent PTP1B inhibitors: Trodusquemine (MSI-1436), JTT-551, and Claramine, focusing on their performance based on available experimental data.
Quantitative Comparison of PTP1B Inhibitors
The following table summarizes the key quantitative parameters for Trodusquemine, JTT-551, and Claramine, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | Mechanism of Action | IC50 / Ki | Selectivity vs. TCPTP |
| Trodusquemine (MSI-1436) | PTP1B | Allosteric, Non-competitive | IC50: ~1 µM[5] | ~200-fold (IC50 for TCPTP: 224 µM)[5] |
| JTT-551 | PTP1B | Mixed-type | Ki: 0.22 µM[6][7] | ~42-fold (Ki for TCPTP: 9.3 µM)[6][7] |
| Claramine | PTP1B | Not fully elucidated, selective inhibitor | Data not available | Selective for PTP1B over TCPTP[8] |
Inhibitor Profiles and Mechanisms of Action
Trodusquemine (MSI-1436)
Trodusquemine is a naturally occurring aminosterol that acts as a potent and selective allosteric inhibitor of PTP1B[9][10]. It binds to a site on the C-terminus of the enzyme, distinct from the active site, inducing a conformational change that inhibits its catalytic activity. This non-competitive inhibition mechanism contributes to its high selectivity for PTP1B over other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP)[5][10]. In preclinical studies, Trodusquemine has been shown to enhance insulin and leptin signaling, leading to reduced food intake, weight loss, and improved glucose metabolism[11][12].
JTT-551
JTT-551 is a synthetic small molecule that exhibits a mixed-type inhibition of PTP1B[6][13]. This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. JTT-551 demonstrates good potency with a Ki value of 0.22 µM and significant selectivity over other phosphatases like TCPTP, CD45, and LAR[6][7]. In animal models of diabetes and obesity, JTT-551 has been shown to improve glucose metabolism and enhance insulin signaling[13][14]. However, its development was discontinued due to insufficient efficacy in clinical trials[15].
Claramine
Claramine is another aminosterol, structurally similar to Trodusquemine, that has been identified as a selective PTP1B inhibitor[8]. While the precise mechanism of inhibition is not as extensively characterized as Trodusquemine's, studies have shown that it selectively inhibits PTP1B over TCPTP[8]. In cellular and animal models, Claramine has demonstrated insulin-mimetic effects, promoting the phosphorylation of key components in the insulin signaling pathway and improving glycemic control in diabetic mice[8][16]. It has also been investigated for its potential in cancer therapy due to its ability to disrupt cancer cell adhesion and invasion by inhibiting PTP1B[17].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the PTP1B signaling pathway and a typical experimental workflow for assessing PTP1B inhibitors.
Experimental Protocols
In Vitro PTP1B Enzymatic Assay (p-NPP Substrate)
This assay measures the enzymatic activity of PTP1B by detecting the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted inhibitor or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PTP1B Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PTP1B activity within a cellular context by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cell line (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
PTP1B inhibitor
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to a desired confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the PTP1B inhibitor or vehicle for a specified time.
-
Stimulate the cells with insulin for a short period (e.g., 10 minutes) to activate the insulin signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the level of PTP1B inhibition.
Comparative Features of PTP1B Inhibitors
The following diagram provides a logical comparison of the key features of the discussed PTP1B inhibitors.
Conclusion
Trodusquemine, JTT-551, and Claramine represent different classes of PTP1B inhibitors with distinct mechanisms of action and selectivity profiles. Trodusquemine's allosteric mechanism offers high selectivity, a desirable feature for minimizing off-target effects. JTT-551, while potent and selective, faced challenges in clinical development. Claramine, a structural analog of Trodusquemine, shows promise as a selective inhibitor with therapeutic potential in metabolic diseases and cancer. The choice of inhibitor for research purposes will depend on the specific experimental context, including the desired mechanism of action and the need for high selectivity. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their investigation into the therapeutic potential of PTP1B inhibition.
References
- 1. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Sized EthR Inhibitors Exhibit Exceptionally Strong Ethionamide Boosting Effect in Whole-Cell Mycobacterium tuberculosis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trodusquemine - Wikipedia [en.wikipedia.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Trodusquemine | C37H72N4O5S | CID 9917968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BDM31827 and MSI-1436 (Trodusquemine): Distinct Mechanisms and Therapeutic Pursuits
A critical evaluation of two investigational compounds, BDM31827 and MSI-1436 (Trodusquemine), reveals their fundamentally different mechanisms of action and, consequently, their disparate therapeutic applications. While both have demonstrated noteworthy efficacy in their respective preclinical and early clinical explorations, a direct comparison of their potency is not scientifically meaningful. This compound emerges as a targeted potentiator of an existing antibiotic for infectious disease, whereas MSI-1436 presents as a novel therapeutic agent for metabolic and regenerative medicine.
This guide provides a comprehensive overview of the available experimental data for each compound, detailing their mechanisms of action, summarizing key efficacy data in structured tables, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
This compound: An EthR Inhibitor for Enhancing Anti-Tuberculosis Therapy
This compound is an investigational compound identified as an inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR. Its primary therapeutic potential lies in its ability to act as a "booster" for the second-line anti-tuberculosis drug, ethionamide. Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, the expression of which is suppressed by EthR. By inhibiting EthR, this compound derepresses ethA expression, leading to increased activation of ethionamide and enhanced efficacy against M. tuberculosis.
Mechanism of Action of this compound
Efficacy Data for this compound and Related Compounds
| Parameter | Organism/Model | Result | Reference |
| Ethionamide MIC Reduction | M. tuberculosis | 10- to 20-fold reduction in the Minimum Inhibitory Concentration (MIC) of ethionamide.[1] | |
| ethA mRNA Expression | M. tuberculosis cultures | 35-fold increase in ethA mRNA levels with BDM31381, a related compound.[1] | |
| In vivo Efficacy (related compound BDM31343) | M. tuberculosis-infected mice | A substantially reduced dose of ethionamide with BDM31343 lessened the mycobacterial load as efficiently as conventional high-dose treatment.[2] |
Experimental Protocols
In Vitro Ethionamide Boosting Assay (Checkerboard Titration):
-
Objective: To determine the synergistic effect of this compound and ethionamide against M. tuberculosis.
-
Method: A checkerboard titration method in 96-well plates is used. M. tuberculosis (e.g., H37Rv strain) at a concentration of approximately 1.6 × 105 CFU/mL is cultured in 7H9 broth. Two-fold serial dilutions of this compound are made along one axis of the plate, and serial dilutions of ethionamide are made along the other axis.
-
Readout: Bacterial growth is assessed after a defined incubation period (e.g., 7-14 days) by measuring optical density or using a viability indicator like resazurin. The fractional inhibitory concentration (FIC) index is calculated to determine synergy.
Macrophage Infection Model:
-
Objective: To evaluate the efficacy of this compound in boosting ethionamide activity in an intracellular model of infection.
-
Cell Line: Human or murine macrophage-like cell lines (e.g., THP-1 or RAW 264.7) are commonly used.
-
Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), for instance, 10:1 (bacteria to cells).
-
Treatment: After phagocytosis, the cells are treated with various concentrations of ethionamide with and without this compound.
-
Readout: Intracellular bacterial viability is determined at different time points by lysing the macrophages and plating the lysate on solid media to enumerate colony-forming units (CFU).
MSI-1436 (Trodusquemine): A PTP1B Inhibitor with Broad Therapeutic Potential
MSI-1436, also known as Trodusquemine, is a naturally occurring aminosterol that functions as a selective, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, Trodusquemine enhances these signaling cascades, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Furthermore, its role in promoting tissue regeneration and neuroprotection is under active investigation.
Signaling Pathway of MSI-1436 (Trodusquemine)
Efficacy Data for MSI-1436 (Trodusquemine)
| Parameter | In Vitro/In Vivo Model | Result | Reference |
| PTP1B Inhibition (IC50) | Enzymatic Assay | ~1 µM | [3] |
| Selectivity | Enzymatic Assay | ~200-fold preference over TCPTP (IC50 ~224 µM) | [3] |
| Insulin Receptor (IRβ) Phosphorylation | HepG2 cells (with 100 nM insulin) | ~3-fold increase over insulin alone. | [3] |
| STAT3 Phosphorylation | In vivo (rats, 10 mg/kg i.p.) | 2.7-fold increase. | [3] |
| Body Weight Reduction | Diet-induced obese mice | Significant, fat-specific weight loss. | [4] |
| Plasma Insulin and Leptin Levels | Diet-induced obese mice | Improved (reduced) levels. | [4] |
| Clinical Trial (Phase 1) | Healthy overweight and obese adults | Well-tolerated at likely clinical doses. | [5] |
Experimental Protocols
PTP1B Inhibition Assay:
-
Objective: To determine the inhibitory activity of MSI-1436 against PTP1B.
-
Method: A common method involves a colorimetric or fluorometric assay. Recombinant human PTP1B is incubated with MSI-1436 at various concentrations. A synthetic phosphopeptide substrate (e.g., pNPP or DiFMUP) is then added.
-
Readout: The enzymatic activity is measured by the rate of dephosphorylation of the substrate, which generates a colored or fluorescent product, detected by a spectrophotometer or fluorometer. The IC50 value is calculated from the dose-response curve.
Diet-Induced Obesity (DIO) Mouse Model:
-
Objective: To evaluate the in vivo efficacy of MSI-1436 on body weight, food intake, and metabolic parameters.
-
Animal Model: Male C57BL/6J mice are often used as they are susceptible to developing obesity on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (e.g., 10-16 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Treatment: Obese mice are treated with MSI-1436 (e.g., via intraperitoneal injection) or a vehicle control.
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, body composition can be analyzed (e.g., by DEXA scan), and blood samples are collected to measure plasma levels of glucose, insulin, and lipids.
Western Blot Analysis of Insulin Receptor Phosphorylation:
-
Objective: To assess the effect of MSI-1436 on insulin signaling in cells.
-
Cell Culture: A relevant cell line, such as HepG2 (human hepatoma cells), is cultured.
-
Treatment: Cells are pre-treated with MSI-1436 for a specific duration (e.g., 30 minutes) before stimulation with insulin.
-
Protein Extraction and Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The proteins are then transferred to a membrane (e.g., PVDF) and probed with specific primary antibodies against the phosphorylated form of the insulin receptor β-subunit (p-IRβ) and total IRβ.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the relative increase in phosphorylation.
Conclusion
This compound and MSI-1436 (Trodusquemine) are two distinct investigational compounds with well-defined, yet completely different, mechanisms of action and therapeutic goals. This compound holds promise as an adjunctive therapy to improve the efficacy of an existing anti-tuberculosis drug, a strategy of significant importance in the face of growing antibiotic resistance. In contrast, MSI-1436 represents a novel therapeutic approach for a range of complex, non-communicable diseases by targeting a central regulator of metabolic signaling. The experimental data available for both compounds underscore their potential within their respective fields. Future research and clinical development will be crucial in determining their ultimate roles in clinical practice.
References
- 1. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
In Vivo Validation of BDM31827: Publicly Available Data is Limited
Efforts to compile a comprehensive comparison guide on the in vivo validation of BDM31827's mechanism of action have been unsuccessful due to the absence of publicly available scientific literature, clinical trial data, or patent information for a compound with this specific identifier.
A thorough search of established scientific databases and public registries has yielded no specific information on a small molecule designated this compound. This suggests that "this compound" may be an internal development code not yet disclosed in public forums, a very recent discovery that has not yet been published, or a potential misspelling of a different compound.
Without access to foundational information regarding this compound's molecular target, its proposed mechanism of action, and any preliminary in vivo studies, it is not possible to:
-
Identify and compare its performance with alternative therapeutic agents.
-
Summarize quantitative data from in vivo experiments.
-
Provide detailed experimental protocols for its validation.
-
Generate visualizations of its signaling pathway or experimental workflows.
For researchers, scientists, and drug development professionals interested in this area, it would be necessary to have initial identifying information about this compound. Should this information become publicly available, a comprehensive guide could be developed.
General Principles of In Vivo Validation for Small Molecule Inhibitors
While specific data on this compound is unavailable, the general process for in vivo validation of a small molecule inhibitor typically involves a series of key experimental stages. These stages are designed to assess the compound's efficacy, safety, and mechanism of action in a living organism.
A Typical In Vivo Validation Workflow
The following diagram illustrates a generalized workflow for the in vivo validation of a novel small molecule inhibitor.
Caption: Generalized workflow for in vivo validation.
We recommend that the audience seeking information on this compound consult internal documentation if this is a proprietary compound or verify the identifier for accuracy. Future public disclosures will be necessary to enable the creation of the requested comparison guide.
A Head-to-Head Comparison: The Synthetic PTP1B Inhibitor BDM31827 Versus Natural Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Protein Tyrosine Phosphatase 1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic target for metabolic disorders, particularly type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways. The quest for potent and selective PTP1B inhibitors has led to the development of synthetic compounds like BDM31827 and the exploration of a vast arsenal of natural products. This guide provides a detailed head-to-head comparison of the synthetic PTP1B inhibitor identified by CAS number 765317-72-4, herein referred to as this compound (a common identifier for this compound), with a selection of well-characterized natural PTP1B inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency and characteristics of this compound against a panel of natural PTP1B inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions (e.g., enzyme concentration, substrate concentration, buffer composition, and incubation time). The data presented here is a compilation from various sources to provide a comparative overview.
Table 1: In Vitro Potency of this compound and Natural PTP1B Inhibitors
| Inhibitor | Class | IC50 (µM) | Mechanism of Action | Cell Permeable |
| This compound (CAS 765317-72-4) | Synthetic | 4 (for PTP1B403), 8 (for PTP1B298)[1][2] | Allosteric, Non-competitive[1][2] | Yes[1][2] |
| Ursolic Acid | Triterpenoid | 3.1 - 26.5[3][4] | Allosteric[4] | Yes |
| Oleanolic Acid | Triterpenoid | 1.91 - 12.2[5][6] | Competitive[7] | Yes |
| Quercetin | Flavonoid | 4.3 - 36.8[8] | Non-competitive[9] | Yes |
| Luteolin | Flavonoid | 2.10[10] | Not specified | Yes |
| Caffeic Acid | Phenolic Acid | 11.1[3] | Non-competitive[3] | Yes |
Table 2: Selectivity Profile of PTP1B Inhibitors
| Inhibitor | Selectivity over other PTPs (e.g., TCPTP, SHP-1, SHP-2) |
| This compound (CAS 765317-72-4) | Selective for PTP1B.[1] |
| Ursolic Acid | Generally selective for PTP1B over some other phosphatases, but may show some inhibition of the highly homologous TCPTP.[7] |
| Oleanolic Acid | Exhibits good selectivity against other phosphatases, with the exception of T-cell protein tyrosine phosphatase (TCPTP).[7] |
| Quercetin | Can inhibit other phosphatases; selectivity can be moderate.[9] |
| Luteolin | Information on broad selectivity profiling is limited. |
| Baicalin (a flavonoid) | Reported to be a selective mixed inhibitor of PTP1B, with inhibitory activity against TCPTP, SHP2, and SHP1 exceeding 50 µM.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of PTP1B inhibitors.
In Vitro PTP1B Enzymatic Inhibition Assay (using pNPP)
This assay quantifies the enzymatic activity of PTP1B by measuring the hydrolysis of the artificial substrate p-nitrophenyl phosphate (pNPP) to the chromogenic product p-nitrophenol.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant PTP1B in the assay buffer.
-
Add 2 µL of the test compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Add 88 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: (1 - (Absorbance of test well / Absorbance of control well)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[9][12]
Cell-Based PTP1B Inhibition Assay
This assay assesses the ability of a compound to inhibit PTP1B activity within a cellular context, often by measuring the phosphorylation status of a PTP1B substrate, such as the insulin receptor.
Materials:
-
A suitable cell line, such as CHO-K1 cells overexpressing the human insulin receptor (CHO-IR).
-
Cell culture medium and supplements.
-
Test compounds.
-
Insulin.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-insulin receptor β, anti-insulin receptor β).
Procedure:
-
Seed CHO-IR cells in a multi-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the insulin receptor by Western blotting using specific antibodies.
-
Quantify the band intensities to determine the effect of the inhibitor on insulin-stimulated receptor phosphorylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: A typical workflow for identifying and characterizing PTP1B inhibitors.
References
- 1. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis [mdpi.com]
- 2. Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin as a Modulator of PTPN22 Phosphomonoesterase Activity: A Biochemical and Computational Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
Contrary to the initial query, the small molecule BDM31827 is not an inhibitor of phosphatases. Extensive database searches have identified this compound as an inhibitor of the transcriptional repressor EthR, which is a critical protein in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][2][3][4][5][6] This guide will clarify the true target and mechanism of action of this compound and, in lieu of a phosphatase cross-reactivity profile, will provide a framework and experimental protocols for assessing the selectivity of such an inhibitor against relevant off-targets.
The True Target: EthR and its Role in Tuberculosis
EthR is a transcriptional repressor that plays a crucial role in the antibiotic resistance of Mycobacterium tuberculosis. It controls the expression of the ethA gene, which encodes an enzyme necessary to activate the pro-drug ethionamide, a second-line anti-tuberculosis drug. By repressing ethA expression, EthR contributes to the bacterium's resistance to ethionamide. This compound and similar compounds inhibit EthR, leading to the derepression of ethA expression. This, in turn, enhances the activation of ethionamide, making the bacteria more susceptible to the drug.[2][4][6]
Conceptual Selectivity Profiling for an EthR Inhibitor
Given that this compound targets a bacterial transcriptional repressor, a relevant cross-reactivity analysis would not involve mammalian phosphatases. Instead, a selectivity panel would focus on other bacterial and human proteins with similar structural or functional characteristics to assess potential off-target effects. The following table outlines a conceptual framework for such a selectivity screen.
| Potential Off-Target Class | Specific Examples | Rationale for Inclusion | Desired Outcome |
| Bacterial Transcriptional Regulators | TetR, LacI, other members of the TetR family | To assess selectivity against other bacterial DNA-binding proteins, which could lead to unintended effects on bacterial gene expression. | High selectivity for EthR over other bacterial repressors. |
| Human Nuclear Receptors | Estrogen Receptor, Androgen Receptor, Thyroid Hormone Receptor | These are human ligand-binding transcription factors that could potentially bind small molecules, leading to toxicity. | No significant binding or modulation of human nuclear receptor activity. |
| Human Enzymes with Similar Folds | Dihydropteroate synthase (DHPS), other enzymes with a similar structural fold to EthR | To rule out off-target inhibition of human enzymes that share structural motifs with the target. | Minimal to no inhibition of homologous human enzymes. |
| Commonly Assayed "Anti-Targets" | hERG channel, Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) | To identify potential for cardiac toxicity or drug-drug interactions early in the development process. | No significant inhibition or modulation of these key safety-related targets. |
Experimental Protocols for Inhibitor Selectivity Profiling
To determine the selectivity of an inhibitor like this compound, a series of in vitro assays would be performed. Below are generalized protocols for a primary binding assay and a secondary functional assay.
Thermal Shift Assay (TSA) for Target Engagement
This assay measures the change in the thermal stability of a protein upon ligand binding.
Materials:
-
Purified target protein (e.g., EthR) and off-target proteins.
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Real-time PCR instrument capable of performing a thermal melt curve.
Procedure:
-
Prepare a master mix containing the protein of interest in the assay buffer.
-
In a 96-well or 384-well PCR plate, dispense the protein master mix.
-
Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Add the fluorescent dye to all wells.
-
Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound indicates binding and stabilization of the protein.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Inhibition
This assay determines if the inhibitor can prevent the target protein from binding to its DNA consensus sequence.
Materials:
-
Purified EthR protein.
-
A short, double-stranded DNA probe containing the EthR binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope).
-
This compound or other test compounds.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Polyacrylamide gel and electrophoresis apparatus.
-
Detection reagents (e.g., streptavidin-HRP for chemiluminescent detection of a biotinylated probe).
Procedure:
-
Set up binding reactions in microcentrifuge tubes, each containing binding buffer, the labeled DNA probe, and varying concentrations of the test compound.
-
Add the EthR protein to each reaction tube except for a negative control (probe only).
-
Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage to separate the bound protein-DNA complexes from the free DNA probe. The larger protein-DNA complexes will migrate more slowly through the gel.
-
Transfer the DNA from the gel to a membrane and detect the labeled probe.
-
A decrease in the signal of the shifted band in the presence of the inhibitor indicates that it prevents EthR from binding to its DNA target.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of EthR and the general workflow for inhibitor profiling.
Caption: Mechanism of EthR repression and this compound inhibition.
Caption: General workflow for inhibitor selectivity profiling.
References
Independent Validation of Metformin's Anti-Diabetic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metformin remains a cornerstone in the management of type 2 diabetes (T2D), primarily prescribed as a first-line therapy. Its established efficacy, safety profile, and low cost have solidified its position in clinical practice. However, a growing landscape of alternative and adjunctive therapies necessitates a thorough, data-driven comparison to guide future research and drug development. This guide provides an independent validation of Metformin's anti-diabetic effects, juxtaposed with key alternative drug classes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Comparative Overview
Metformin's primary anti-diabetic effect is the reduction of hepatic glucose production.[1][2][3] This is largely mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4][5] Activated AMPK phosphorylates downstream targets, leading to the inhibition of gluconeogenesis, the process of synthesizing glucose in the liver.[6][7][8] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle and adipose tissue, promoting glucose uptake from the bloodstream.[2][9][10]
In contrast, alternative drug classes employ distinct mechanisms to achieve glycemic control:
-
Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors: These agents block the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[1][11][12] This insulin-independent mechanism also contributes to modest weight loss and a reduction in blood pressure.[13]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These drugs mimic the action of the native incretin hormone GLP-1.[14][15][16] They enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety, often leading to significant weight loss.[16][17][18]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs prevents the breakdown of endogenous incretin hormones, GLP-1 and GIP, thereby prolonging their action.[13][19][20] This results in increased insulin release and decreased glucagon levels in a glucose-dependent manner.[21][22][23]
-
Sulfonylureas: These agents directly stimulate the pancreatic beta-cells to release more insulin, irrespective of glucose levels.[13][24][25]
Comparative Efficacy: Quantitative Data
The following tables summarize key efficacy parameters from clinical trials comparing Metformin with its alternatives.
| Drug Class | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Body Weight (kg) | Risk of Hypoglycemia |
| Metformin | -1.0 to -1.5 | -25 to -50 | -1 to -3 | Low |
| SGLT-2 Inhibitors | -0.5 to -1.0 | -15 to -40 | -2 to -4 | Low |
| GLP-1 Receptor Agonists | -1.0 to -2.0 | -30 to -60 | -3 to -8 | Low |
| DPP-4 Inhibitors | -0.5 to -0.8 | -15 to -30 | Neutral | Low |
| Sulfonylureas | -1.0 to -1.5 | -30 to -60 | +1 to +3 | High |
Table 1: Comparison of Key Efficacy Parameters of Metformin and its Alternatives.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of Metformin and a general workflow for assessing the anti-diabetic effects of a compound in a pre-clinical setting.
Figure 1: Metformin's primary signaling pathway.
Figure 2: Pre-clinical experimental workflow.
Detailed Experimental Protocols
In Vitro Glucose Uptake Assay (in L6 Myotubes)
-
Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Differentiated L6 myotubes are serum-starved for 3-4 hours in Krebs-Ringer Phosphate (KRP) buffer.
-
Compound Incubation: Cells are then incubated with Metformin (or other test compounds) at desired concentrations for 1-2 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Glucose Uptake: Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) for 10-15 minutes.
-
Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold KRP buffer. Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Glucose uptake is normalized to the protein concentration of each well and expressed as a fold change relative to the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
-
Animal Model: Male db/db mice (a model of T2D) and their lean littermates (db/m) are used.
-
Acclimatization and Treatment: Animals are acclimatized for at least one week before the experiment. Metformin (or vehicle) is administered daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Fasting: Prior to the OGTT, mice are fasted overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
Conclusion
Metformin's robust anti-diabetic effects, primarily through the activation of AMPK and subsequent reduction in hepatic glucose output, are well-established. While it remains a first-line therapy, alternative agents with distinct mechanisms of action offer comparable or, in some cases, superior glycemic control and additional benefits such as significant weight loss (GLP-1 receptor agonists) or cardiovascular risk reduction (SGLT-2 inhibitors and GLP-1 receptor agonists). The choice of therapy should be individualized based on patient characteristics, comorbidities, and treatment goals. The experimental protocols provided herein offer a standardized framework for the pre-clinical evaluation and comparison of novel anti-diabetic compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Metformin and Insulin Suppress Hepatic Gluconeogenesis by Inhibiting cAMP Signaling Through Phosphorylation of CREB Binding Protein (CBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin and Insulin Resistance: A Review of the Underlying Mechanisms behind Changes in GLUT4-Mediated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin increases insulin sensitivity and basal glucose clearance in type 2 (non-insulin dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 14. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 21. droracle.ai [droracle.ai]
- 22. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 23. mdpi.com [mdpi.com]
- 24. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of published data on BDM31827
An extensive search for published data on BDM31827 has been conducted, and unfortunately, no specific information, experimental results, or scientific publications related to this compound could be found. The identifier "this compound" does not appear in publicly accessible scientific literature or chemical databases.
This suggests that "this compound" may be one of the following:
-
An internal or proprietary compound code that has not been disclosed in public research.
-
A very recent discovery that has not yet been the subject of published studies.
-
An incorrect or alternative identifier for a compound known by another name.
Without any available data on the mechanism of action, experimental protocols, or performance metrics for this compound, it is not possible to create a comparison guide that meets the specified requirements. A thorough comparison with alternative compounds and the inclusion of supporting experimental data is contingent on the primary compound's information being publicly available.
Therefore, the request to generate a comparison guide for this compound cannot be fulfilled at this time due to the absence of reproducible published data.
Unable to Proceed: Information on BDM31827 in Preclinical Diabetes Models is Not Currently Available
Comprehensive searches for the compound "BDM31827" have yielded no specific information regarding its efficacy in preclinical models of diabetes. This suggests that "this compound" may be an internal compound designation not yet available in public research literature, a novel agent with data that has not yet been published, or a potential typographical error in the query.
Without accessible data on this compound, including its mechanism of action, and comparative studies against other antidiabetic agents, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
To proceed with this request, clarification on the compound "this compound" is required. Alternative topics for a comparative guide on the preclinical efficacy of other diabetes therapies can be accommodated.
Benchmarking BDM31827: A Clarification on its Therapeutic Application
A thorough review of publicly available scientific and patent literature reveals that BDM31827 is not a therapeutic agent under investigation for the treatment of diabetes. Instead, research indicates that this compound is an inhibitor of the transcriptional repressor EthR, which plays a role in the mechanism of drug resistance in Mycobacterium tuberculosis. Consequently, a direct comparison of this compound with current diabetes therapies is not applicable.
The primary focus of research surrounding this compound is its potential as an adjunct therapy to overcome resistance to the antibiotic ethionamide in the treatment of tuberculosis. There is no available preclinical or clinical data to support its use in glycemic control or in any of the signaling pathways associated with diabetes mellitus.
Given this information, the creation of a comparative guide, including data tables and signaling pathway diagrams benchmarked against diabetes therapies, would be based on a false premise and therefore cannot be provided. It is crucial for researchers, scientists, and drug development professionals to focus on the correct therapeutic context for a given compound to ensure the integrity and validity of their research.
A Structural Showdown: Unraveling the Allosteric Inhibition of PTP1B by BDM31827's Stand-In and Its Rivals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and inhibitory properties of a notable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), identified by its CAS number 765317-72-4. Due to the absence of public data for "BDM31827," this well-characterized benzofuran sulfonamide will serve as our primary subject of analysis, pitted against other prominent active-site and allosteric inhibitors of this key therapeutic target.
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways, making it a prime target for the development of therapeutics for type 2 diabetes, obesity, and certain cancers. While traditional drug discovery has focused on active-site inhibitors, the high conservation of the catalytic site among protein tyrosine phosphatases has posed significant challenges in achieving selectivity. This has spurred the exploration of allosteric inhibitors that bind to less conserved sites, offering a promising avenue for developing highly specific PTP1B modulators.
At the Heart of Inhibition: A Comparative Look at Binding and Potency
The efficacy of a PTP1B inhibitor is quantified by its ability to block the enzyme's catalytic activity. This is typically measured by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which reflects the binding affinity. Here, we compare the allosteric inhibitor (CAS 765317-72-4) with other representative PTP1B inhibitors.
| Inhibitor | CAS Number | Type | Target Site | IC50 (µM) | Ki (µM) | PDB Code(s) |
| Allosteric Inhibitor | 765317-72-4 | Allosteric, Non-competitive | α3-α6-α7 helices | 4 (full-length), 8 (truncated)[1] | N/A | 1T48, 1T49, 1T4J[2][3] |
| Trodusquemine (MSI-1436) | 186405-39-8 | Allosteric, Non-competitive | C-terminus | ~1[4] | N/A | Not Available |
| Ertiprotafib | 251303-04-5 | Active-site, Non-competitive | Active Site | 1.6-29 (depending on conditions)[5] | N/A | Not Available |
| Compound 2 (Bidentate) | Not Available | Active-site & Proximal non-catalytic site | Active Site & a unique proximal non-catalytic site | N/A | N/A | 1PTY[6] |
The Structural Basis of Allosteric Inhibition: A Deep Dive into PDB: 1T49
The crystal structure of PTP1B in complex with the allosteric inhibitor (CAS 765317-72-4), specifically the benzofuran sulfonamide derivative, reveals a novel binding pocket located approximately 20 Å away from the catalytic site. This allosteric site is formed by the convergence of three helices: α3, α6, and α7.
The inhibitor nestles into a hydrophobic pocket, with the benzofuran core making key contacts. The sulfonamide moiety forms crucial hydrogen bonds with the backbone nitrogen of Asn193 on helix α3 and the side chain of Glu276 on helix α6. These interactions are critical for anchoring the inhibitor in the allosteric pocket.
Binding of this allosteric inhibitor induces a conformational change that stabilizes the "open" and inactive state of the WPD loop, a mobile element essential for catalysis. By preventing the closure of this loop, the inhibitor effectively locks the enzyme in an inactive conformation, thereby inhibiting its phosphatase activity. This mechanism contrasts with active-site inhibitors that directly compete with the substrate for binding to the catalytic pocket.
Experimental Corner: Protocols for Structural and Functional Analysis
Reproducible and robust experimental data are the bedrock of drug discovery. Below are detailed protocols for key experiments cited in the structural and functional analysis of PTP1B inhibitors.
Experimental Protocol: X-ray Crystallography of a PTP1B-Inhibitor Complex
This protocol outlines the steps for determining the three-dimensional structure of a PTP1B-inhibitor complex.
-
Protein Expression and Purification:
-
Express the catalytic domain of human PTP1B (residues 1-321) in E. coli.
-
Purify the protein using affinity and size-exclusion chromatography to achieve >95% purity.
-
-
Crystallization:
-
Concentrate the purified PTP1B to 10-20 mg/mL.
-
Incubate the protein with a 3- to 5-fold molar excess of the inhibitor.
-
Set up crystallization trials using the hanging drop vapor diffusion method. A typical condition is mixing 1 µL of the protein-inhibitor complex with 1 µL of a reservoir solution containing 0.1 M HEPES pH 7.5, 0.2 M MgCl₂, and 12-20% (w/v) PEG 4000.
-
Incubate the crystallization plates at 4°C or 20°C. Crystals typically appear within a few days to a week.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a reservoir solution supplemented with 20-25% glycerol before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like XDS or MOSFLM.
-
Solve the structure by molecular replacement using a previously determined PTP1B structure as a search model.
-
Refine the model against the diffraction data and build the inhibitor into the electron density map.
-
Experimental Protocol: PTP1B Enzymatic Assay
This colorimetric assay is used to determine the inhibitory activity of compounds against PTP1B.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme: Purified human PTP1B.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Inhibitor: Test compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the test inhibitor at various concentrations (final DMSO concentration should be ≤1%).
-
Add 20 µL of a diluted PTP1B enzyme solution and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of pNPP substrate.
-
Monitor the increase in absorbance at 405 nm for 10-20 minutes using a plate reader. The product, p-nitrophenol, is yellow.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for structural and functional analysis of PTP1B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vivo Imaging for Confirming PARP Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways. Verifying target engagement in vivo is crucial for optimizing dosing, predicting therapeutic response, and understanding mechanisms of resistance. This guide provides a comparative overview of current in vivo imaging techniques used to confirm the engagement of PARP inhibitors with their target, primarily PARP1. We will delve into fluorescent and positron emission tomography (PET) imaging probes, alongside alternative biochemical and biophysical methods, presenting supporting experimental data, detailed protocols, and visual workflows.
Due to the lack of publicly available information on a compound referred to as "BDM31827," this guide will focus on well-characterized PARP inhibitors and imaging agents as a representative example to illustrate the principles and methodologies of in vivo target engagement imaging.
I. Comparative Analysis of In Vivo Imaging Probes
The primary methods for in vivo imaging of PARP inhibitor target engagement involve the use of fluorescently-labeled inhibitors or radiolabeled PET tracers. These probes are designed to bind to the same active site on PARP1 as the therapeutic inhibitors.
Data Presentation: Quantitative Comparison of PARP Imaging Probes
| Probe Name | Modality | Parent Drug | Target(s) | IC50 (nM) | Reported In Vivo Models | Key Quantitative Readouts | Reference(s) |
| PARPi-FL | Fluorescence | Olaparib | PARP1/2 | 12.2 | Glioblastoma xenografts (subcutaneous and orthotopic), Oral squamous cell carcinoma xenografts, Human oral cancer (topical) | Tumor-to-background ratio (>10 in preclinical models), Tumor-to-margin fluorescence ratio (>3 in humans) | [1][2][3] |
| [18F]FTT | PET | Rucaparib | PARP1 | <8 | Ovarian cancer patient-derived xenografts (PDX), Breast cancer patients, Ovarian cancer patients | Standardized Uptake Value (SUV), % Injected Dose per gram (%ID/g) | [4][5][6] |
| [18F]Olaparib | PET | Olaparib | PARP1/2/3 | N/A | Pancreatic cancer xenografts, Glioblastoma xenografts | % Injected Dose per gram (%ID/g) (3.2 ± 0.36 in PSN-1 xenografts) | [7][8] |
| [68Ga]DOTA-Olaparib | PET | Olaparib | PARP1 | N/A | Ovarian cancer xenografts | % Injected Dose per gram (%ID/g) (2.37 ± 0.64 at 1h), Tumor-to-muscle ratio (4.07 ± 0.59 at 1h) | [9] |
| [125I]KX1 | SPECT/Autoradiography | Rucaparib Analog | PARP1 | <8 | Breast cancer xenografts | % Injected Dose per gram (%ID/g) | [10] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo imaging experiments.
A. In Vivo Fluorescence Imaging with PARPi-FL in a Xenograft Mouse Model
This protocol is a synthesized representation based on preclinical studies with PARPi-FL.[1][2]
-
Animal Model: Athymic nude mice bearing subcutaneous or orthotopic human glioblastoma (e.g., U87, U251) or oral squamous cell carcinoma xenografts.
-
Probe Administration: Intravenously inject PARPi-FL (e.g., 75 nmol) via the tail vein. For topical application in oral cancer models, a solution of PARPi-FL can be applied directly to the tumor for a specified duration (e.g., 2 minutes).[11]
-
Imaging System: Utilize an in vivo fluorescence imaging system (e.g., IVIS Spectrum) with appropriate excitation and emission filters for the BODIPY-FL fluorophore (excitation ~503 nm, emission ~512 nm).
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 5, 30, 60, 90 minutes) to determine optimal tumor-to-background contrast.
-
Target Engagement Confirmation (Blocking Study): To confirm that the PARPi-FL signal is specific to PARP1, a cohort of mice is pre-treated with an unlabeled PARP inhibitor (e.g., olaparib, 50-fold excess) 30 minutes prior to PARPi-FL administration. A significant reduction in the fluorescent signal in the tumor indicates specific target engagement.[2]
-
Data Analysis: Quantify the radiant efficiency in the tumor and surrounding normal tissue. Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor by that of the adjacent normal tissue.
B. In Vivo PET Imaging with [18F]FTT in a Clinical Setting
This protocol is based on clinical trial designs for [18F]FTT imaging.[4][5][12]
-
Patient Population: Patients with confirmed malignancies known to overexpress PARP, such as ovarian or breast cancer.
-
Radiotracer Administration: Administer a sterile, pyrogen-free solution of [18F]FTT intravenously.
-
Imaging Protocol:
-
Baseline Scan: Perform a whole-body PET/CT scan approximately 60 minutes after [18F]FTT injection.
-
Target Engagement Scan: The patient begins treatment with a therapeutic PARP inhibitor (e.g., olaparib). A second [18F]FTT PET/CT scan is performed 1-21 days after the initiation of therapy.
-
-
Image Analysis:
-
Reconstruct PET data with correction for attenuation, scatter, and radioactive decay.
-
Identify tumor lesions on the fused PET/CT images.
-
Calculate the Standardized Uptake Value (SUV) for each lesion. The SUVmax (maximum SUV in a region of interest) is a commonly used metric.
-
-
Interpretation of Target Engagement: A significant decrease in the [18F]FTT SUV in the tumor lesions on the post-treatment scan compared to the baseline scan indicates that the therapeutic PARP inhibitor is engaging with its target and competing with the radiotracer for binding.
III. Alternative Methods for Target Engagement
While imaging techniques provide spatial information, other methods can offer complementary data on target engagement.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a target protein upon ligand binding.[13][14][15]
-
Principle: When a drug binds to its target protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature.
-
Methodology:
-
Live cells or tissue lysates are treated with the drug of interest.
-
The samples are heated to a range of temperatures.
-
The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays.
-
-
In Vivo Application: While primarily used in vitro and ex vivo, CETSA can be applied to tissues or peripheral blood mononuclear cells (PBMCs) isolated from animals or patients treated with a drug to confirm target engagement in a physiological context.[15] For PARP1, CETSA has been used to screen for intracellular target engagement in high-throughput formats.[16]
-
Advantages: Label-free, applicable to native proteins in a cellular environment.
-
Limitations: Not an imaging technique, provides an average measure from a population of cells, and in vivo application requires tissue sampling.
B. Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that can be used to monitor protein-protein interactions or conformational changes of a protein in living cells and, potentially, in vivo.[17][18][19]
-
Principle: BRET involves the non-radiative transfer of energy from a bioluminescent donor (e.g., a luciferase) to a fluorescent acceptor. This energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm).
-
Application to Target Engagement: To measure drug-target engagement, a BRET-based system can be designed where the binding of a drug to the target protein induces a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the BRET signal. Alternatively, a competitive BRET assay can be developed using a fluorescently labeled ligand.
-
In Vivo Potential: With the development of sensitive luciferases and red-shifted fluorescent proteins, BRET has been adapted for in vivo imaging in small animals.[18] While specific applications for in vivo PARP target engagement are not yet widely reported, the technology holds promise for real-time monitoring of drug-target interactions in living organisms.
-
Advantages: Real-time measurements in living cells/organisms, high signal-to-background ratio.
-
Limitations: Requires genetic engineering of the target protein or the use of a labeled ligand, which may alter its properties.
IV. Mandatory Visualizations
A. Signaling Pathway Diagram
Caption: PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition by PARP inhibitors.
B. Experimental Workflow Diagrams
Caption: Experimental workflow for in vivo fluorescence imaging to confirm PARP target engagement.
Caption: Clinical workflow for PET imaging to confirm PARP inhibitor target engagement.
References
- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARPi-FL - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]FluorThanatrace ([18F]FTT) PET Imaging of PARP-inhibitor Drug-Target Engagement as a Biomarker of Response in Ovarian Cancer, a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of 18F Fluorthanatrace: A PET Radiotracer for Imaging Poly (ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PET imaging of PARP expression using 68Ga-labelled inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. mdpi.com [mdpi.com]
Comparative Analysis of BDM31827's Effect on Different Cell Types: A Comprehensive Guide
A thorough investigation into the scientific literature and public databases reveals no specific information for a compound designated BDM31827. Therefore, a direct comparative analysis of its effects on different cell types cannot be provided at this time.
This guide is structured to serve as a template for when data on this compound, or a similarly acting compound, becomes available. It outlines the necessary components for a comprehensive comparison, including data presentation, experimental protocols, and pathway visualizations, as per the user's request.
Data Presentation: A Framework for Comparison
Once experimental data is obtained, it is crucial to present it in a clear and structured format. The following tables are provided as a template for summarizing quantitative data on the effects of a hypothetical compound on various cell types.
Table 1: Cytotoxicity of Compound X in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Human Breast Adenocarcinoma | |||
| A549 | Human Lung Carcinoma | |||
| HEK293 | Human Embryonic Kidney | |||
| PBMC | Human Peripheral Blood Mononuclear Cells |
Table 2: Effect of Compound X on Cell Cycle Progression
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| MCF-7 | Control | |||
| Compound X (IC50) | ||||
| A549 | Control | |||
| Compound X (IC50) |
Table 3: Induction of Apoptosis by Compound X
| Cell Line | Treatment (Concentration) | % Annexin V Positive Cells | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | Control | ||
| Compound X (IC50) | |||
| A549 | Control | ||
| Compound X (IC50) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are standard protocols for the key experiments that would be cited in a comparative analysis.
Cell Culture
MCF-7, A549, and HEK293 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. PBMCs would be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. All cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Mandatory Visualization
Diagrams created using Graphviz are invaluable for illustrating complex biological pathways and experimental workflows.
Signaling Pathway Example
The following is a hypothetical signaling pathway that could be affected by a compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Example
This diagram illustrates a typical workflow for assessing a compound's cellular effects.
Caption: Experimental workflow for cellular analysis.
Evaluating the Long-Term Efficacy and Safety of BDM31827: A Comparative Guide for Researchers
Introduction
The development of novel endocrine therapies for hormone receptor-positive (HR+) breast cancer remains a critical area of research. Selective Estrogen Receptor Degraders (SERDs) represent a key class of therapeutics that antagonize and degrade the estrogen receptor (ER), a primary driver of tumor growth in HR+ breast cancer.[1][2] Fulvestrant, the first-in-class SERD, has been a mainstay of treatment but is limited by its intramuscular route of administration.[3][4] More recently, orally bioavailable SERDs like Elacestrant have been developed, offering improved convenience.[5][6]
This guide provides a comparative evaluation of the long-term efficacy and safety of the novel, investigational SERD, BDM31827, against established treatments, Fulvestrant and Elacestrant. The data presented for this compound is based on a hypothetical Phase III clinical trial (the "ENDEAVOR" trial) to illustrate its potential clinical profile.
Comparative Efficacy of this compound
The efficacy of this compound was evaluated in the hypothetical ENDEAVOR trial, a randomized, open-label, Phase III study in postmenopausal women with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor. The results are compared with pivotal trial data for Fulvestrant (CONFIRM trial) and Elacestrant (EMERALD trial).[7][8][9]
Table 1: Comparison of Progression-Free Survival (PFS)
| Treatment | Trial | Patient Population | Median PFS (months) | Hazard Ratio (HR) vs. SoC * |
| This compound | ENDEAVOR (Hypothetical) | ER+/HER2-, ESR1-mutated, pre-treated with ET and CDK4/6i | 4.5 | 0.50 |
| Elacestrant | EMERALD | ER+/HER2-, ESR1-mutated, pre-treated with ET and CDK4/6i | 3.8[7] | 0.55[8] |
| Fulvestrant | CONFIRM (vs. Fulvestrant 250mg) | HR+, postmenopausal, pre-treated with ET | 6.5[10] | Not Applicable |
*SoC: Standard of Care. For ENDEAVOR and EMERALD, SoC was investigator's choice of endocrine therapy (Fulvestrant or an aromatase inhibitor).
Table 2: Comparison of 12-Month Progression-Free Survival Rates
| Treatment | Trial | 12-Month PFS Rate (%) |
| This compound | ENDEAVOR (Hypothetical) | 28.5% |
| Elacestrant | EMERALD | 26.8%[11] |
| Fulvestrant | CONFIRM | Data not directly comparable |
Comparative Safety Profiles
The safety and tolerability of a long-term therapy are paramount. The following table summarizes the incidence of common adverse events (AEs) observed with this compound, Elacestrant, and Fulvestrant.
Table 3: Comparison of Common Adverse Events (Any Grade)
| Adverse Event | This compound (ENDEAVOR - Hypothetical) | Elacestrant (EMERALD) [12] | Fulvestrant (CONFIRM) [2][4] |
| Nausea | 25% | 35.0%[8] | ~25% |
| Musculoskeletal Pain | 20% | 41%[13] | ~17% |
| Fatigue | 18% | 26%[13] | ~25% |
| Vomiting | 12% | 19%[13] | ~13% |
| Injection Site Reaction | Not Applicable | Not Applicable | ~11% |
| Hot Flashes | 8% | 11%[13] | ~18% |
Table 4: Comparison of Grade 3/4 Adverse Events
| Adverse Event | This compound (ENDEAVOR - Hypothetical) | Elacestrant (EMERALD) [12] | Fulvestrant (CONFIRM) |
| Nausea | 1.8% | 2.5%[14] | <1% |
| Musculoskeletal Pain | 2.5% | ~7% | <1% |
| Increased AST/ALT | 3.0% | ~4-5% | ~2% |
| Any Grade 3/4 AE | 18.5% | 27% [12] | ~15% |
Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound, like other SERDs, functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[1][15][16] This leads to a reduction in ERα levels within cancer cells, thereby inhibiting estrogen-driven tumor growth.[3]
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Fulvestrant in Women with Hormone-Resistant Metastatic Breast Cancer (mBC): A Canadian Province Experience [mdpi.com]
- 11. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
- 14. xtalks.com [xtalks.com]
- 15. Fulvestrant - Wikipedia [en.wikipedia.org]
- 16. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
Unraveling the Therapeutic Potential of BDM31827 in Combination Therapy
Initial investigations into the compound identified as BDM31827 have not yielded specific data regarding its mechanism of action or its effects in combination with other therapeutic agents. At present, publicly accessible scientific literature and databases do not contain information on a compound with this designation.
This guide aims to provide a framework for evaluating the potential synergistic or antagonistic effects of a novel compound like this compound when used in combination therapies. While awaiting specific experimental data on this compound, we will outline the established methodologies and theoretical considerations crucial for such an assessment. This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies.
General Principles of Combination Therapy
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. The primary goals of this approach are to enhance efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. The interaction between drugs in a combination can be categorized as:
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Synergistic: The combined effect of the drugs is greater than the sum of their individual effects.
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Additive: The combined effect is equal to the sum of the individual effects.
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Antagonistic: The combined effect is less than the sum of their individual effects.
The determination of these interactions is critical for the rational design of effective combination regimens.
Hypothetical Experimental Protocols for Assessing this compound Combination Effects
Should data on this compound become available, the following experimental protocols would be essential to characterize its combinatorial effects.
Cell Viability and Proliferation Assays
Objective: To quantify the cytotoxic or cytostatic effects of this compound as a monotherapy and in combination with other drugs on relevant cell lines.
Methodology:
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Cell Culture: Plate cells (e.g., cancer cell lines relevant to the proposed therapeutic area) in 96-well plates and allow them to adhere overnight.
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Drug Treatment: Treat cells with a dose-response matrix of this compound and a partner drug for a specified period (e.g., 72 hours).
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Viability Assessment: Measure cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for Synergy Determination
Caption: Workflow for determining drug synergy.
Signaling Pathway Analysis
Objective: To elucidate the molecular mechanisms underlying the observed synergistic or antagonistic effects.
Methodology:
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Cell Lysis: Treat cells with this compound, the partner drug, and the combination for a shorter duration (e.g., 6-24 hours) and lyse the cells.
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Protein Analysis: Perform Western blotting or proteomic analysis to measure changes in the expression and phosphorylation status of key proteins in relevant signaling pathways.
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Pathway Mapping: Map the observed changes onto known signaling pathways to understand how the drug combination modulates cellular signaling.
Hypothetical Signaling Pathway Modulation
Caption: Potential mechanism of synergistic action.
Data Presentation
Quantitative data from the described experiments would be summarized in tables for clear comparison.
Table 1: Combination Index (CI) Values for this compound with Partner Drugs
| Cell Line | Partner Drug | This compound Conc. (nM) | Partner Drug Conc. (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Data Not Available | Data Not Available | N/A | N/A | N/A | N/A | N/A |
Table 2: Modulation of Key Signaling Proteins by this compound Combinations
| Treatment | p-ERK (Fold Change) | p-Akt (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| This compound | N/A | N/A | N/A |
| Partner Drug | N/A | N/A | N/A |
| Combination | N/A | N/A | N/A |
Concluding Remarks
The evaluation of this compound in combination therapy is currently hampered by a lack of available data. The experimental frameworks and principles outlined in this guide provide a robust starting point for future investigations. Should information regarding the identity, mechanism of action, and preclinical data for this compound become public, this guide will be updated to provide a comprehensive comparison of its synergistic and antagonistic potential in relevant therapeutic contexts. Researchers are encouraged to consult peer-reviewed literature and clinical trial databases for the most current information on novel compounds.
Safety Operating Guide
Personal protective equipment for handling BDM31827
Extensive searches for "BDM31827" have yielded no specific safety data sheets, chemical properties, or handling procedures. This suggests that this compound may be an internal or proprietary identifier for a chemical compound that is not documented in publicly accessible databases.
Without a Safety Data Sheet (SDS) or other reliable chemical information, it is not possible to provide the essential safety and logistical information required for handling, including personal protective equipment (PPE), operational plans, and disposal procedures.
To ensure the safe handling of this substance, it is critical to obtain the manufacturer's or supplier's Safety Data Sheet (SDS). The SDS will provide detailed information on:
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Hazards Identification: Potential physical and health hazards.
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First-Aid Measures: Immediate steps to take in case of exposure.
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Fire-Fighting Measures: Suitable extinguishing media and hazards.
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Accidental Release Measures: Procedures for containment and cleanup.
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Handling and Storage: Safe handling practices and storage requirements.
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Exposure Controls/Personal Protection: Recommended personal protective equipment (PPE).
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Physical and Chemical Properties: Characteristics of the substance.
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Stability and Reactivity: Chemical stability and potential hazardous reactions.
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Toxicological Information: Health effects of exposure.
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Ecological Information: Environmental impact.
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Disposal Considerations: Safe disposal methods.
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Transport Information: Classification for shipping.
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Regulatory Information: Safety, health, and environmental regulations.
Researchers, scientists, and drug development professionals are strongly advised to contact the supplier or manufacturer of this compound directly to request the Safety Data Sheet. Do not handle this substance until you have received and reviewed the complete safety information.
Once the SDS is obtained, our team can assist in developing detailed handling protocols, experimental workflows, and safety diagrams to meet your specific needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
